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Tetraethylene glycol diacrylate

Cat. No.: B099698
CAS No.: 17831-71-9
M. Wt: 302.32 g/mol
InChI Key: HCLJOFJIQIJXHS-UHFFFAOYSA-N
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Description

Significance of Multifunctional Acrylate (B77674) Monomers in Polymer Science

Multifunctional acrylate monomers are a versatile and crucial class of compounds in polymer science. gellnerindustrial.com These monomers, which are esters of acrylic acid, possess vinyl groups that facilitate polymerization. wikipedia.org Their primary advantage lies in the ability to tailor their chemical structures to achieve specific properties in the resulting polymers. gellnerindustrial.com By altering the ester group, formulators can create polymers that range from rigid and hard to soft and flexible. gantrade.com This adaptability allows for the development of materials with controlled characteristics such as hydrophilicity or hydrophobicity, adhesion, and resistance to weathering and chemicals. gellnerindustrial.com

Furthermore, certain acrylate monomers are designed to be multifunctional, meaning they have more than one polymerizable group. This functionality is key to creating crosslinked polymers, which form three-dimensional networks. gellnerindustrial.com These networks impart enhanced stability, high resistance to fluids and stress, and improved thermal properties to the material. gellnerindustrial.com The ability to form such robust networks makes multifunctional acrylates foundational in the formulation of high-performance materials for a wide array of applications, including coatings, adhesives, and sealants. gellnerindustrial.comgantrade.com

Overview of TEGDA's Role as a Crosslinking Agent in Polymeric Systems

Tetraethylene glycol diacrylate (TEGDA) is a difunctional acrylate monomer, meaning it has two acrylate groups, making it an effective crosslinking agent. adakem.comsigmaaldrich.com In polymerization reactions, the two acrylate groups can react and become part of different polymer chains, creating a chemical bridge or "crosslink" between them. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process transforms individual polymer chains into a more rigid, three-dimensional network structure. mdpi.com

TEGDA is particularly valued for the flexibility it imparts to the crosslinked polymer, a characteristic attributed to its long and flexible tetraethylene glycol chain. researchgate.netias.ac.in This flexibility, combined with the high reactivity of the acrylate groups, makes TEGDA a popular choice in systems that are cured using ultraviolet (UV) light or electron beams (EB). adakem.comscbt.com When used in formulations for coatings and adhesives, TEGDA can enhance properties such as adhesion and chemical resistance. adakem.comqdrenas.com For instance, in dental composites, it is used as a reactive diluent to lower the viscosity of the resin mixture and improve the final network structure. nih.gov The crosslinking density, and therefore the final properties of the polymer, can be controlled by varying the concentration of TEGDA in the initial monomer mixture. nih.gov

Scope and Academic Relevance of TEGDA Research in Contemporary Chemistry and Materials Science

The academic and scientific interest in TEGDA is extensive, driven by its versatility and its impact on the properties of a wide range of polymeric materials. Research involving TEGDA spans numerous applications, highlighting its contemporary relevance.

In the biomedical field, TEGDA is a key component in the development of hydrogels for applications such as drug delivery and tissue engineering. polysciences.comnih.govresearchgate.net Its biocompatibility and the ability to control the swelling and mechanical properties of the hydrogels by adjusting the crosslinking density are of significant interest to researchers. nih.govnih.govumich.edu For example, studies have investigated how the concentration of TEGDA affects the mechanical strength and cell viability of hydrogel scaffolds. nih.gov

Furthermore, TEGDA has been employed as a crosslinking agent in the synthesis of specialized polymer supports for applications like solid-phase peptide synthesis. researchgate.netias.ac.inias.ac.in The hydrophilic and flexible nature of the TEGDA crosslinks has been shown to facilitate more efficient chemical reactions in these systems. researchgate.netias.ac.in The ongoing research into TEGDA's behavior in different polymer systems continues to expand its applications and our understanding of structure-property relationships in crosslinked polymers.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound (TEGDA)

PropertyValueSource(s)
Chemical Formula C14H22O7 nih.gov
Molecular Weight 302.32 g/mol sigmaaldrich.comnih.gov
Appearance Pale yellow liquid nih.gov
Density 1.11 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.465 sigmaaldrich.comsigmaaldrich.com
Flash Point 113 °C (closed cup) sigmaaldrich.com
CAS Number 17831-71-9 sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O7 B099698 Tetraethylene glycol diacrylate CAS No. 17831-71-9

Properties

IUPAC Name

2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
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InChI

InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2
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InChI Key

HCLJOFJIQIJXHS-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C
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Molecular Formula

C14H22O7
Record name TETRAETHYLENE GLYCOL DIACRYLATE
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Related CAS

57619-91-7
Record name Tetraethylene glycol diacrylate homopolymer
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DSSTOX Substance ID

DTXSID2026107
Record name Tetraethylene glycol diacrylate
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Molecular Weight

302.32 g/mol
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Physical Description

Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992), Liquid, Clear liquid with a musty odor; [MSDSonline]
Record name TETRAETHYLENE GLYCOL DIACRYLATE
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Record name 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
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Flash Point

less than 65 °F (NTP, 1992)
Record name TETRAETHYLENE GLYCOL DIACRYLATE
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Record name TETRAETHYLENE GLYCOL DIACRYLATE
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Vapor Pressure

0.00289 [mmHg]
Record name Tetraethylene glycol diacrylate
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CAS No.

17831-71-9
Record name TETRAETHYLENE GLYCOL DIACRYLATE
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Record name 2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
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Ii. Advanced Synthesis and Polymerization Methodologies of Tegda Based Systems

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a primary method for synthesizing polymers from tetraethylene glycol diacrylate (TEGDA). This process involves initiation, propagation, and termination steps, where free radicals are generated to convert monomer molecules into a crosslinked polymer network.

Photoinitiated Polymerization in TEGDA Systems

Photoinitiated polymerization offers exceptional spatial and temporal control over the formation of polymer networks, making it a highly attractive technique. nih.gov It relies on photoinitiators that, upon absorption of light at a specific wavelength, generate reactive radical species that initiate the polymerization of TEGDA monomers. nih.govmdpi.com

UV-curing of TEGDA is a rapid process where a monomer-initiator mixture is irradiated with UV light, leading to the formation of a solid polymer network. kpi.ua The efficiency and dynamics of this process are influenced by several factors, including light intensity and the mobility of the reacting species. kpi.uatue.nl

An interesting phenomenon observed in the photopolymerization of TEGDA is that an increase in light intensity can lead to a higher final monomer conversion. kpi.ua This is attributed to the creation of temporary excess free volume as the reaction rate increases, which enhances the mobility of the reacting species. kpi.ua However, for some lower molecular weight oligomers like TEGDA, high double bond conversion can result in a densely crosslinked network with restricted chain mobility, which may halt the curing reaction before all double bonds are consumed, leaving a small amount of residual unsaturation. kpi.ua

The double bond conversion (DBC) is a key measure of curing efficiency. For neat TEGDA, a DBC of approximately 79.3% has been achieved under specific UV curing conditions. mdpi.com The curing process is also affected by oxygen inhibition, which can be minimized by protecting the monomer mixture from air during irradiation. mdpi.com

Interactive Table: UV-Curing Parameters and Outcomes for Diacrylate Systems

ParameterObservationImpact on TEGDA Polymerization
Light Intensity Increased intensity leads to a higher rate of polymerization. kpi.uatue.nlCan result in a higher final conversion due to increased free volume and mobility of reactive species. kpi.ua
Monomer Chain Length Longer chains increase the diffusivity of pendant double bonds. kpi.uaGenerally leads to higher conversion. kpi.ua
Network Mobility High conversion in TEGDA creates a rigid, low-mobility network. kpi.uaMay prevent complete conversion, leaving residual unsaturation. kpi.ua
Oxygen Inhibition Presence of oxygen can hinder the polymerization process. mdpi.comShielding the reaction from oxygen is crucial for achieving high double bond conversion. mdpi.com

Photoinitiators are essential molecules that absorb light and generate the free radicals necessary to initiate polymerization. nih.govCurrent time information in Хоринский район, RU. They are broadly classified into two types based on their radical generation mechanism: Type I (α-cleavage) and Type II (H-abstraction). nih.govmdpi.com

Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. mdpi.com An example is 2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO), which can be used alone and does not require a co-initiator. mdpi.com Acylphosphine oxides, a class of Type I initiators, are highly reactive. mdpi.com For instance, phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) can generate four reactive radicals from a single molecule, making it very efficient. mdpi.comresearchgate.net

Type II Photoinitiators: These systems typically require a co-initiator or synergist (often a tertiary amine) to generate radicals through a bimolecular reaction. mdpi.com The photoinitiator absorbs light and enters an excited state, then abstracts a hydrogen atom from the co-initiator to produce the initiating radicals. mdpi.com

The choice of photoinitiator significantly impacts the polymerization kinetics and the properties of the final TEGDA network. nih.gov For example, water-soluble acylphosphine oxide initiators have been shown to improve polymerization kinetics at lower concentrations and with longer wavelength light compared to more traditional initiators like Irgacure 2959. nih.govnih.gov This is particularly advantageous for applications requiring benign curing conditions. nih.gov The concentration of the photoinitiator is also a critical parameter, as it influences the rate of initiation. kpi.ua

Interactive Table: Common Photoinitiators and Their Characteristics

Photoinitiator TypeMechanismExamplesKey Features
Type I (α-cleavage) Unimolecular bond cleavage to form radicals upon photo-excitation. mdpi.comTPO, BAPO mdpi.comresearchgate.netHigh reactivity; can be used without a co-initiator. BAPO is highly efficient, producing four radicals per molecule. mdpi.com
Type II (H-abstraction) Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator. mdpi.comCamphorquinone (CQ) with an amine co-initiator. researchgate.netRequires a co-initiator. The efficiency depends on the interaction between the initiator and the co-initiator.

Electron Beam Radiation-Induced Polymerization

Electron beam (E-beam) curing is an alternative to photoinitiation that does not require a photoinitiator. The high-energy electrons directly generate free radicals within the monomer, initiating polymerization. mdpi.com This method can lead to significant modifications in the polymer's chemical and physical properties. mdpi.comaijr.org

The primary mechanism in E-beam irradiation of similar polymers involves the scission of C-O-C bonds in the polymer backbone, forming alkoxyl radicals. mdpi.com These highly reactive radicals can then abstract hydrogen atoms from neighboring molecules, leading to the formation of carbon-centered radicals that propagate the polymerization. mdpi.com The dose of radiation is a critical parameter, with higher doses generally leading to more significant changes in the polymer structure, such as chain scission or crosslinking. mdpi.com

Thermal Initiation Strategies for TEGDA Polymerization

Thermal initiation involves the use of a thermal initiator, such as benzoyl peroxide (BPO), which decomposes at a specific temperature to generate free radicals. pwr.edu.plmdpi.com This method allows for polymerization to occur by heating the monomer-initiator mixture. mdpi.com

Heat-polymerization can achieve a high degree of conversion, often between 74% and 87%, because the sustained energy input enhances molecular mobility and reactivity. mdpi.com Unlike photopolymerization, where conversion can be limited by vitrification, thermal curing can often overcome these mobility limitations. mdpi.com The polymerization temperature is a crucial factor, and it is selected based on the decomposition kinetics of the initiator. researchgate.netmdpi.com For instance, BPO is effective in a temperature range of 70°C to 110°C. mdpi.com

Crosslinking Network Formation and Structural Control

The polymerization of the difunctional monomer TEGDA leads to the formation of a three-dimensional, crosslinked polymer network. researchgate.net The structure and properties of this network are highly dependent on the polymerization conditions and the formulation of the monomer system. tue.nlnih.gov

The crosslink density, which is the number of effective crosslinks per unit volume, is a key structural parameter. pwr.edu.plresearchgate.net It is inversely related to the molecular weight between crosslinks (Mc). pwr.edu.pl A higher concentration of a crosslinking agent like TEGDMA generally leads to a higher crosslink density and a more rigid material. pwr.edu.pl

During polymerization, especially at higher concentrations of flexible monomers like TEGMA, there is a greater tendency to form microgels through cyclization reactions. nih.gov While cyclization contributes to monomer conversion, it can lead to a less densely packed and more heterogeneous network structure. nih.gov The formation of the network causes a rapid increase in stiffness and local molecular density, which corresponds to bulk polymerization shrinkage. researchgate.net

The final properties of the TEGDA-based polymer, such as its mechanical strength and glass transition temperature (Tg), are directly influenced by the network structure. kpi.uapwr.edu.pl For instance, increasing the crosslink density by decreasing the molecular weight of the diacrylate oligomer results in a higher Tg. kpi.ua Therefore, precise control over the polymerization process is essential for tailoring the network structure to achieve desired material properties. tue.nluhasselt.be

Influence of Monomer Concentration on Network Architecture

The concentration of monomers in the polymerization reaction is a critical parameter that significantly dictates the final architecture and properties of the resulting polymer network. In systems involving poly(ethylene glycol) diacrylate (PEGDA), such as TEGDA, an increase in the monomer concentration has been shown to directly impact the mechanical properties of the synthesized gels. mdpi.comzxchem.com

Research has demonstrated that a higher initial monomer concentration leads to a polymer network with a higher Young's modulus and greater breaking stress. mdpi.comzxchem.com This is attributed to the formation of a more densely crosslinked structure. As the concentration of the diacrylate monomer increases, the probability of intermolecular crosslinking reactions becomes higher, resulting in a more rigid and robust network.

The morphology of the polymer network can also be controlled by the monomer concentration, especially when the polymerization occurs in a solvent system that induces phase separation. Under specific conditions, this can lead to the formation of porous polymeric networks instead of homogeneous gels. mdpi.comzxchem.com The Young's modulus of these porous polymers is also observed to increase with the monomer concentration of the reaction system. zxchem.com

Table 1: Effect of Monomer Concentration on Polymer Network Properties

PropertyEffect of Increasing Monomer ConcentrationRationale
Young's Modulus Increases mdpi.comzxchem.comHigher crosslinking density.
Breaking Stress Increases mdpi.comMore robust network structure.
Water Content Increases (with higher relative PEGDA concentration) Current time information in Хоринский район, RU.Increased hydrophilicity of the network.
Mass Loss Rate Increases (with higher relative PEGDA concentration) Current time information in Хоринский район, RU.Facilitated degradation of the more hydrophilic network.

Suspension Polymerization for Beaded Resin Synthesis

Suspension polymerization is a widely employed technique for the synthesis of spherical, beaded polymer resins from monomers like this compound. This method involves dispersing the monomer phase, which includes TEGDA, an initiator, and potentially other comonomers and a diluent, as fine droplets in a continuous aqueous phase. The presence of a stabilizer in the aqueous phase is crucial to prevent the coalescence of the monomer droplets during polymerization.

In a typical process, hydrophobic monomers such as styrene (B11656) can be copolymerized with the more hydrophilic TEGDA to create crosslinked polystyrene resins in a beaded form. researchgate.netpolysciences.com The resulting beads are of a uniform size and shape. researchgate.net The polymerization is typically initiated by a free-radical initiator and carried out at an elevated temperature, for example, 80°C, with toluene (B28343) sometimes used as a monomer diluent. polysciences.com

The properties of the resulting beaded resins are highly dependent on the composition of the monomer phase. The inclusion of TEGDA as a crosslinking agent imparts a degree of flexibility and hydrophilicity to the polystyrene backbone, which can enhance the swelling and solvation properties of the resin in a variety of solvents. polysciences.com This makes them suitable for applications such as solid-phase peptide synthesis, where such properties are advantageous. polysciences.com

The process of suspension polymerization can be tailored to control the particle size and minimize the formation of fine particles by optimizing the suspension agent system. nih.gov Following the polymerization, the resin beads are typically isolated, washed with various solvents to remove impurities, and dried under a vacuum. researchgate.net

Table 2: Typical Components in Suspension Polymerization of TEGDA-based Resins

ComponentRoleExample
Monomer Forms the primary polymer backbone.Styrene researchgate.netpolysciences.com
Crosslinker Creates the network structure.This compound (TEGDA) researchgate.netpolysciences.com
Initiator Initiates the free-radical polymerization.Benzoyl peroxide
Continuous Phase Disperses the monomer droplets.Water polysciences.com
Stabilizer Prevents droplet coalescence.Polyvinyl alcohol nih.gov
Diluent/Porogen Solubilizes monomers and can create porous structures.Toluene polysciences.com

Copolymerization Strategies with Complementary Monomers

Copolymerization of TEGDA with other monomers is a versatile strategy to create materials with tailored properties that capitalize on the characteristics of each component.

Integration of Hydroxypropyl Acrylate (B77674) (HPA)

The copolymerization of this compound with hydroxypropyl acrylate (HPA) is utilized to modify the surface properties of porous polymeric materials. In one embodiment of a patented process, materials such as polyvinylidenefluoride (PVDF) are exposed to ultraviolet (UV) light in the presence of a solution containing both HPA and TEGDA. nih.gov This process grafts a hydrophilic polymer onto the surface of the originally hydrophobic material. nih.gov

In this system, HPA acts as the primary hydrophilic monomer, while TEGDA serves as a crosslinking agent, ensuring the stability and integration of the grafted polymer layer. The concentration of each monomer can be adjusted; for example, a fluid containing 8% HPA and 0.25% TEGDA has been described. nih.gov The resulting modification changes the material from a hydrophobic to a hydrophilic, water-wetting state. nih.gov

Incorporation of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA)

Ethylene glycol dimethacrylate (EGDMA) is another bifunctional monomer commonly used as a crosslinking agent. It is structurally similar to TEGDA but possesses a much shorter and less flexible ethylene glycol spacer between the two methacrylate (B99206) groups. While direct studies on the copolymerization of TEGDA and EGDMA are not prevalent in the reviewed literature, the principles of their individual behaviors allow for predictions of the properties of such a copolymer system.

The reactivity of methacrylate groups, as found in EGDMA, is generally higher than that of acrylate groups. In a copolymerization with TEGDA, the ratio of the two crosslinkers would be a critical factor in determining the final network properties. A higher proportion of EGDMA would likely lead to a more tightly crosslinked, rigid, and less flexible network due to its shorter chain length. Conversely, a higher proportion of TEGDA would impart greater flexibility and potentially higher water absorption capacity to the resulting polymer. By varying the ratio of TEGDA to EGDMA, it would be possible to precisely tune the crosslink density, mechanical properties, and swelling behavior of the copolymer network. This approach would allow for the creation of materials with a spectrum of properties ranging from rigid to highly flexible.

Hybrid Polymerization with Polyurethanes

Hybrid polymer systems composed of polyurethanes (PU) and poly(ethylene glycol) diacrylate (PEGDA), including TEGDA, can be synthesized to form interpenetrating polymer networks (IPNs). These materials combine the properties of both polymer types, offering a route to novel biomaterials with tunable characteristics.

One method involves the simultaneous polymerization of the PU and PEGDA networks. In such a system, the PU can be synthesized from a biodegradable polyol like poly(ε-caprolactone) diol, while the PEGDA is photocrosslinked. The resulting IPNs often exhibit a microphase-separated structure with co-continuous morphology, where both the PU and PEGDA networks are intermingled.

The mechanical properties of these hybrid hydrogels can be tuned by adjusting the ratio of PU to PEGDA. For instance, the presence of a PU network can significantly improve the mechanical properties of the PEGDA network. These hybrid materials are being explored for tissue engineering applications, as they can be designed to support cell adhesion and viability, especially when modified with bioactive moieties. The synthesis of these PU-PEGDA hydrogels can be achieved without the need for toxic catalysts, enhancing their biocompatibility.

Iii. Advanced Materials Science and Engineering of Tegda Derived Polymers

Hydrogel Systems Based on TEGDA

Tetraethylene glycol diacrylate (TEGDA) is a key monomer used in the synthesis of hydrogels, which are three-dimensional polymeric networks capable of absorbing large amounts of water. doaj.orgresearchgate.net These hydrogels are notable for their biocompatibility, tunable mechanical properties, and stimuli-responsive nature, making them suitable for a variety of biomedical applications. doaj.orgresearchgate.net The properties of TEGDA-based hydrogels can be precisely controlled by altering the network structure, which is influenced by factors such as the molecular weight of the TEGDA precursor and the polymer concentration during synthesis.

The performance of TEGDA hydrogels is intrinsically linked to their internal network architecture. This network is formed by the cross-linking of TEGDA monomers, and its characteristics, such as crosslink density and mesh size, dictate the macroscopic properties of the hydrogel. nih.govkinampark.com

The crosslink density , which is the number of cross-links per unit volume, is a critical parameter. A higher crosslink density, achieved by using lower molecular weight TEGDA or a higher polymer concentration, results in a more tightly woven network. nih.govresearchgate.net This leads to a stiffer and more rigid hydrogel with a higher compressive modulus. researchgate.net Conversely, a lower crosslink density, resulting from higher molecular weight TEGDA or lower polymer concentrations, creates a more flexible and elastic network. nih.gov

The mesh size (ξ) , or the average distance between cross-links, is another key structural feature. It is directly influenced by the molecular weight of the TEGDA precursor and the polymer concentration. nih.gov Increasing the molecular weight of the TEGDA leads to a larger mesh size, as the polymer chains between cross-links are longer. nih.gov For instance, in poly(ethylene glycol) (PEG) hydrogels, increasing the molecular weight from 860 Da to 10 kDa can double the mesh size from 7.6 nm to 16 nm. nih.gov Conversely, increasing the polymer concentration leads to a decrease in mesh size. nih.gov For example, for a 3 kDa PEG hydrogel, increasing the concentration from 10% to 20% w/v can halve the mesh size from 14-16 nm to 6-8 nm. nih.gov This tunable mesh size is crucial as it affects the hydrogel's ability to swell and its permeability to water and other molecules. kinampark.com

The ability of TEGDA hydrogels to absorb and retain water is a defining characteristic, governed by the interplay between the polymer network and the surrounding aqueous environment. kinampark.comnih.gov This swelling behavior is quantified by the swelling ratio and the equilibrium water content (EWC).

The swelling ratio is a measure of the volume or weight of a swollen hydrogel relative to its dry or initial state. kinampark.com For TEGDA hydrogels, the swelling ratio is directly influenced by the network structure. nih.govnih.gov Hydrogels with a higher molecular weight TEGDA precursor exhibit a higher swelling ratio due to the larger mesh size, which allows for greater water uptake. nih.govnih.gov Conversely, increasing the polymer concentration leads to a lower swelling ratio because of the denser network and smaller mesh size. nih.gov For instance, as the molecular weight of PEG decreased and the concentration increased, hydrogels showed a decrease in the swelling ratio from 31.5 to 2.2. nih.gov

The equilibrium water content (EWC) represents the total amount of water a hydrogel can hold when fully swollen. The EWC is a critical parameter for biomedical applications as it influences biocompatibility and nutrient transport. researchgate.net Similar to the swelling ratio, the EWC is dependent on the hydrogel's network structure. A study on PEGDA hydrogels showed that the EWC increased with a higher molecular weight of the polymer for the same weight fraction. nih.gov

Environmental factors such as pH and ionic strength also play a significant role in the swelling behavior of TEGDA hydrogels, particularly if they contain ionizable groups. nih.gov For neutral hydrogels like those made purely from TEGDA, the effect of pH is less pronounced. However, the ionic strength of the swelling medium can still impact the swelling ratio. nih.gov The presence of ions in the swelling medium can lead to a decrease in the swelling ratio due to osmotic pressure differences between the hydrogel and the external solution. nih.gov

The following table summarizes the relationship between network parameters and swelling properties of TEGDA hydrogels:

ParameterEffect on Swelling RatioEffect on Equilibrium Water Content
Increasing TEGDA Molecular Weight IncreasesIncreases
Increasing Polymer Concentration DecreasesDecreases

This table provides a generalized summary of the trends observed in the swelling behavior of TEGDA hydrogels.

The mechanical properties of TEGDA hydrogels are crucial for their application, especially in areas like tissue engineering where they need to mimic the mechanical behavior of native tissues. researchgate.netresearchgate.net The mechanical performance, including stiffness, strength, and elasticity, is highly tunable by adjusting the hydrogel's composition. doaj.org

The elastic modulus (or Young's modulus) is a measure of a material's stiffness. For TEGDA hydrogels, the elastic modulus is strongly dependent on the crosslink density. researchgate.net A higher crosslink density, achieved with lower molecular weight TEGDA or higher polymer concentration, leads to a higher elastic modulus. nih.govresearchgate.net For example, studies on PEGDA hydrogels have shown that the Young's modulus in compression and the storage modulus (G') in shear both increase with increasing polymer precursor concentration. researchgate.netnih.gov Specifically, the tensile modulus of PEG hydrogels at a 30% w/w concentration decreased more than 10-fold (from 3.50 MPa to 0.03 MPa) as the molecular weight increased from 508 to 10,000 Da. nih.gov

Tensile strength represents the maximum stress a material can withstand before breaking. Similar to the elastic modulus, the tensile strength of TEGDA hydrogels is enhanced by a higher crosslink density. doaj.org Research has demonstrated that increasing the concentration of PEGDA from 5 to 15 w/v% resulted in a stiffer hydrogel with higher failure stress. researchgate.net In one study, 30 m% and 40 m% PEGDA samples showed an average of 78% higher tensile strength compared to 20 m% samples across all tested polymer molecular weights. doaj.orgresearchgate.net

The table below presents data on the mechanical properties of PEGDA hydrogels with varying molecular weights and concentrations:

PEGDA Molecular Weight ( g/mol )Concentration (m%)Tensile Strength (σmax) (MPa)
4,00020~2.0
4,00030~4.0
4,00040~5.0
10,00020~2.5
10,00030~7.5
10,00040~9.0
20,00020~3.0
20,0003012.8
20,00040~11.0

Data adapted from a study on the mechanical properties of PEGDA hydrogels. doaj.orgresearchgate.net Note that these are approximate values and can vary based on specific experimental conditions.

Elongation at break is a measure of a material's ductility or how much it can stretch before it fractures. In TEGDA hydrogels, there is generally an inverse relationship between stiffness and elongation at break. Hydrogels with a higher crosslink density (and thus higher stiffness) tend to have lower elongation at break. researchgate.net

Conversely, hydrogels with a lower crosslink density, typically made from higher molecular weight TEGDA, exhibit greater elongation at break and deformability. doaj.org For instance, a study found that PEGDA 20K (20,000 g/mol ) samples showed the highest elongation at break values, reaching up to 958%, while PEGDA 4K (4,000 g/mol ) samples had the lowest values, up to 105%. doaj.orgresearchgate.net This indicates that the longer polymer chains in the 20K samples allow for more significant deformation before the network fails.

As established in the preceding sections, both the molecular weight of the TEGDA precursor and the polymer concentration are primary factors that control the mechanical properties of the resulting hydrogel.

Molecular Weight: Increasing the molecular weight of TEGDA generally leads to a decrease in the elastic modulus and tensile strength but an increase in the elongation at break. doaj.orgnih.gov This is because higher molecular weight polymers form networks with longer polymer chains between cross-links, resulting in a lower crosslink density and a more flexible structure. researchgate.net

Polymer Concentration: Increasing the polymer concentration leads to an increase in the elastic modulus and tensile strength, and a decrease in the elongation at break. doaj.orgnih.govresearchgate.net A higher concentration of the polymer precursor results in a more densely cross-linked network, making the hydrogel stiffer and stronger but less deformable. nih.govresearchgate.net For example, as the concentration of PEG3.4k increased from 10% to 40%, the tensile modulus increased from 0.04 to 0.89 MPa. nih.gov

This ability to tune the mechanical properties of TEGDA hydrogels by simply altering the molecular weight and concentration of the precursor is a significant advantage in designing materials for specific biomedical applications where mechanical performance is critical. doaj.org

Mechanical Performance of TEGDA Hydrogels

Polymer Composites and Hybrid Materials

The baseline properties of TEGDA polymers can be significantly enhanced through the formation of composites and hybrid materials. By physically blending or chemically bonding TEGDA with other materials, it is possible to create synergistic systems with tailored mechanical, thermal, and functional characteristics.

The incorporation of reinforcing fillers is a common strategy to improve the mechanical robustness of polymer matrices. In the context of TEGDA-based systems, often used in dental composites, various fillers are employed to enhance properties like strength and hardness. The effectiveness of these fillers depends on their type, size, concentration, and their interfacial bonding with the polymer matrix. mdpi.comnih.gov

Common reinforcement strategies include the use of inorganic fillers such as silica (B1680970) (SiO2), glass fibers, and metal oxides. mdpi.comnih.govmdpi.com These materials can significantly increase the flexural strength, fracture toughness, and hardness of the resulting composite. mdpi.comresearchgate.net For instance, studies on dental resins, which frequently contain TEGDA or similar dimethacrylates, show that the addition of fillers is crucial for withstanding the harsh conditions of the oral environment. mdpi.com

Another approach involves using pre-polymerized organic fillers. For example, incorporating pre-polymerized triethylene glycol dimethacrylate (P-TEGDMA) particles into a BisGMA/TEGDMA resin has been shown to modify the material's properties. mdpi.com The addition of 2.5 wt.% of these particles can significantly decrease the viscosity of the uncured resin, which facilitates processing and can lead to an improved degree of crosslinking. mdpi.com However, the inclusion of organic fillers may negatively affect surface hardness compared to their inorganic counterparts. mdpi.com The concentration of the reinforcing agent is a critical factor; while lower filler loadings (up to 5 wt.%) tend to enhance mechanical properties when well-dispersed, higher concentrations can sometimes have a negative impact. mdpi.commdpi.com

Table 1: Effect of Pre-Polymerized TEGDMA (P-TEGDMA) Co-Filler on Resin Composite Properties

P-TEGDMA Concentration (wt.%)Complex Viscosity (Pa.s)Degree of Crosslinking (%)
0393.84 ± 21.6561.76 ± 3.80
2.5152.84 ± 23.9468.77 ± 2.31
5.079.96 ± 11.75N/A
10.03358 ± 58.5657.43 ± 2.30
Data derived from a study on BisGMA/TEGDMA/SiO2 resin composites. mdpi.com

The integration of nanomaterials into TEGDA matrices represents a frontier in composite design, offering the potential for dramatic property enhancements at very low filler concentrations. sigmaaldrich.com Nanoclays and cellulose (B213188) nanocrystals (CNCs) are two prominent examples of such nanofillers.

Nanoclay: Nanoclays are layered silicate (B1173343) minerals, with montmorillonite (B579905) being a common type used in polymer composites. sigmaaldrich.commdpi.com These clay layers, which are about 1 nm thick, can be separated and dispersed within a polymer matrix. sigmaaldrich.com To be compatible with a hydrophobic polymer like TEGDA, the hydrophilic surfaces of the clay are often modified with organic molecules, such as alkylammonium cations. sigmaaldrich.commdpi.com When successfully exfoliated and dispersed, these high-aspect-ratio nanoplatelets create a massive interfacial area between the filler and the polymer. This can lead to significant improvements in mechanical strength, thermal stability, and barrier properties (e.g., decreased gas permeability), and can even enhance optical transparency by inhibiting polymer crystallization. sigmaaldrich.commdpi.com

Cellulose Nanocrystals (CNC): Derived from abundant natural sources like wood pulp, CNCs are rod-shaped nanoparticles with exceptional mechanical strength. scirp.orgmcmaster.ca Their integration into polymer matrices has been shown to be an effective reinforcement strategy. scirp.org In a system analogous to TEGDA, the addition of CNCs to poly(ethylene glycol) diacrylate (PEGDA) transformed the Newtonian fluid behavior of the neat oligomer solution into a non-Newtonian, shear-thinning fluid. dhu.edu.cn This change in rheology is indicative of the formation of a network structure within the dispersion. dhu.edu.cn The interactions between CNCs and polymers can be strong, leading to a substantial increase in viscosity and modifying the mechanical behavior of the final crosslinked material. mdpi.com The effectiveness of reinforcement depends on achieving good dispersion and managing the interactions between the hydrophilic CNCs and the typically more hydrophobic polymer matrix. mcmaster.ca

Table 2: Influence of Cellulose Nanocrystal (CNC) Content on the Rheology of PEGDA Pre-gel Dispersion

CNC Content (wt.%)Power-Law Index (n)Fluid Behavior
0~1Newtonian
0.30.9054Shear-thinning
0.60.8361Shear-thinning
0.90.7477Shear-thinning
1.20.6206Shear-thinning
Data derived from a study on CNC/PEGDA hydrogel fibers. A power-law index less than 1 indicates shear-thinning behavior. dhu.edu.cn

Biomimicry, the practice of learning from and mimicking strategies found in nature, offers a sophisticated approach to materials design. frontiersin.orgfrontiersin.org Biomimetic composites aim to replicate the structural and functional properties of biological tissues. frontiersin.org In fields like tissue engineering and restorative medicine, TEGDA and similar polymers are used to create scaffolds and materials that mimic the natural extracellular matrix (ECM). nih.gov

For example, in bone tissue engineering, composites are designed to mimic the composition of natural bone, which is a composite of inorganic hydroxyapatite (B223615) and organic collagen. mdpi.com TEGDA-based hydrogels can be combined with bioceramics like nano-hydroxyapatite (n-HAp) to create scaffolds that are not only mechanically supportive but also osteoconductive, encouraging bone cell growth. mdpi.com

In dentistry, a significant application for TEGDA-containing materials, biomimetic design is used to create a more natural and durable interface between a dental restoration and the native tooth tissue. mdpi.com By modifying adhesives with components that mimic natural dentine, such as amino acids and nano-hydroxyapatite, a more seamless and integrated hybrid layer can be formed. mdpi.com This approach leads to a more homogeneous chemical composition and a higher degree of polymerization at the interface, which is expected to improve the long-term performance of the restoration. mdpi.com

Degradation Mechanisms and Biocompatibility

When TEGDA-based polymers are used in biomedical applications, such as in dental fillings or tissue engineering scaffolds, their stability and degradation behavior in the physiological environment are of paramount importance. The degradation process can influence the material's structural integrity, biocompatibility, and the release of any encapsulated substances.

The chemical structure of TEGDA contains ester linkages on either side of the tetraethylene glycol chain. These ester bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. researchgate.netresearchgate.net This process is a primary non-enzymatic degradation pathway for many polyesters. researchgate.net

The hydrolytic degradation process typically begins with the diffusion of water into the polymer matrix. researchgate.net The water molecules can then attack the carbonyl carbon of the ester group, leading to the scission of the polymer chain. This reaction results in the formation of a carboxylic acid and an alcohol, which in the case of a fully degraded TEGDA polymer would be acrylic acid and tetraethylene glycol. This chain scission leads to a decrease in the polymer's molecular weight, which in turn compromises its mechanical properties. mdpi.com The rate of hydrolytic degradation is influenced by factors such as temperature, pH, and the hydrophilicity and crystallinity of the polymer network. mdpi.com

In a biological environment, the degradation of TEGDA-based polymers can be accelerated by enzymes. nih.gov The human body contains a variety of enzymes, such as esterases, that can catalyze the hydrolysis of ester bonds. researchgate.netnih.gov These enzymes function by lowering the activation energy of the hydrolysis reaction, thereby increasing its rate. researchgate.net

Studies on dental composites containing TEGDMA, a closely related molecule, have shown that exposure to esterases (such as pork liver esterase, used as a model) can lead to a decrease in the surface microhardness of the polymer. nih.gov This surface softening is a direct result of enzymatic cleavage of the ester linkages in the polymer network. The consequence of this degradation is an increased wear rate of the material. nih.gov The degradation is a surface erosion process, where enzymes act on the exposed polymer chains. frontiersin.org This enzymatic activity is a significant factor in the long-term breakdown of resin-based composite fillings in the oral cavity. nih.gov The degradation of these materials does not typically produce acidic byproducts, which is beneficial for biocompatibility as it avoids inducing severe inflammatory reactions. frontiersin.org

Control of Degradation Rates for Specific Applications

The ability to tailor the degradation rate of polymers derived from this compound (TEGDA) is a critical factor for their successful application in advanced materials science, particularly in fields like tissue engineering and controlled drug delivery. The degradation profile must be precisely controlled to match the intended application, whether it requires a stable, long-term implant or a scaffold that gradually resorbs as new tissue forms. researchgate.net The primary mechanisms governing the degradation of these polymers are hydrolysis and enzymatic action, both of which can be modulated through several strategic approaches. nih.govnih.govyoutube.com

The degradation of TEGDA-based polymers, which are polyesters, primarily occurs via the hydrolysis of their ester linkages. youtube.comresearchgate.net This process can be influenced by the surrounding environment and the polymer's intrinsic properties. Factors such as the molecular weight of the prepolymer, crosslink density, and the incorporation of co-monomers are key determinants of the degradation kinetics. nih.govnih.govrsc.org

Influence of Macromer Chemistry and Crosslink Density

The chemical structure of the polymer network is a fundamental factor in controlling degradation. For instance, replacing the hydrolytically susceptible ester linkages in TEGDA with more stable amide linkages, as seen in poly(ethylene glycol) diacrylamide (B3188283) (PEGDAA), results in a hydrogel with significantly increased stability. nih.govnih.gov This highlights that the choice of monomer chemistry is a powerful tool for designing materials with specific lifespans.

The crosslinking density of the polymer matrix also plays a crucial role. nih.gov A higher crosslink density, achieved by using lower molecular weight prepolymers or higher monomer concentrations, generally leads to a slower degradation rate due to reduced water uptake and chain mobility. nih.govnih.gov Conversely, a lower crosslink density allows for greater water penetration and faster hydrolysis of the ester bonds.

Table 1: Effect of Macromer Chemistry on Hydrogel Stability This table illustrates the difference in degradation behavior between hydrogels synthesized with different end-group chemistries, highlighting the increased stability of amide linkages compared to ester linkages under accelerated hydrolytic conditions.

Hydrogel TypeLinkage TypeDegradation Behavior (Accelerated Hydrolysis)Primary Degradation MechanismReference
PEGDAEsterUndergoes progressive degradation and dissolution.Hydrolysis nih.gov
PEGDAAAmideRemains stable with minimal degradation over extended periods.N/A (hydrolytically stable) nih.gov

Modulation through Copolymerization

Copolymerization of TEGDA with other monomers is an effective strategy to fine-tune the degradation profile. Incorporating comonomers with more labile bonds can accelerate degradation. For example, the inclusion of other diacrylate-based co-monomers has been shown to drastically speed up the degradation rates of resulting nanoparticles. rsc.orgrsc.org This approach allows for the creation of a wide spectrum of materials with degradation times ranging from hours to weeks, tailored to specific needs. rsc.org

Furthermore, the integration of enzymatically degradable peptide sequences into the polymer network enables cell-mediated degradation. nih.gov This is particularly advantageous in tissue engineering, where the scaffold should degrade in response to cellular activity, allowing for the gradual replacement of the synthetic matrix with natural extracellular matrix. colorado.edu

Table 2: Impact of Co-monomer Inclusion on Nanoparticle Degradation This table demonstrates how the incorporation of different co-monomers can be used to tune the degradation rates of TEGDA-based nanoparticles.

Nanoparticle FormulationDegradation EnvironmentKey FindingImplication for ControlReference
PEGDA onlyAqueous SolutionSlow degradation via bulk erosion.Provides a baseline for stable formulations. nih.gov
PEGDA with other diacrylatesAqueous SolutionDrastically accelerated degradation rates.Allows for rapid degradation when required. rsc.org
PEGDA with redox-sensitive crosslinkersReducing Environment (e.g., intracellular)Significantly increased degradability in the presence of reducing agents like glutathione.Enables stimuli-responsive degradation in specific biological compartments. nih.govrsc.org

Environmental Factors: pH and Enzymes

The local environment plays a significant role in the degradation of TEGDA-derived polymers. The rate of ester hydrolysis is sensitive to pH. While degradation occurs in water, the rate can be accelerated under both acidic and alkaline conditions. researchgate.netnih.gov For instance, studies on poly(ethylene glycol) diacrylate (PEGDA)-based nanoparticles have shown that degradation rates generally increase as the pH is reduced from neutral. nih.gov This may be due to an auto-catalytic effect where the carboxylic acid groups generated from hydrolysis promote further degradation. nih.gov

In biological applications, enzymatic degradation can be a dominant factor. nih.gov While the polyether backbone of TEGDA is generally stable, the ester linkages can be susceptible to enzymatic cleavage. The in vivo degradation rate is often higher than what is observed in vitro in non-enzymatic fluids, underscoring the importance of considering the biological environment. nih.govresearchgate.net

Table 3: Influence of pH on the Degradation of PEGDA Nanoparticles This table summarizes the effect of pH on the mass loss of PEGDA nanoparticles over time, indicating that environmental pH is a critical factor in determining degradation rates.

Nanoparticle Formulation (wt% PEGDA)Incubation ConditionDegradation Rate ComparisonPotential MechanismReference
30 wt% & 50 wt%WaterBaseline degradationEster hydrolysis rsc.org
30 wt% & 50 wt%pH 5.0 BufferIncreased rate compared to waterAutocatalytic hydrolysis nih.govrsc.org
30 wt% & 50 wt%pH 7.4 BufferSlower than pH 5.0Ester hydrolysis rsc.org
30 wt% & 50 wt%pH 10.0 BufferAccelerated degradationBase-catalyzed hydrolysis rsc.org

Iv. Cutting Edge Applications of Tegda in Biomedical Engineering

Tissue Engineering Scaffolds and Regenerative Medicine

In regenerative medicine, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. TEGDA-based hydrogels are extensively utilized as scaffolds that provide a supportive, three-dimensional environment for cells, mimicking the natural extracellular matrix (ECM) and guiding the formation of new tissue.

The fabrication of scaffolds that closely imitate the structural and mechanical characteristics of native tissue is a primary objective in tissue engineering. uitm.edu.my Advanced manufacturing techniques, particularly Digital Light Processing (DLP), a form of 3D printing, have been successfully employed to create intricate scaffold architectures using TEGDA-based biomaterials. uitm.edu.mynih.govnih.gov

DLP technology facilitates the fabrication of TEGDA scaffolds with well-defined profiles, dimensions, and pore structures. uitm.edu.my This process typically involves a liquid photopolymer resin containing TEGDA, a photoinitiator such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and other polymers to enhance biological function. uitm.edu.myutm.my Upon exposure to light of a specific wavelength (e.g., ~405 nm), the resin rapidly polymerizes, or cures, layer by layer, to build the designed 3D structure. uitm.edu.my

Researchers have developed composite bio-inks to improve the properties of pure TEGDA scaffolds. For instance, a compound scaffold for bone tissue engineering was successfully printed using a bio-ink containing gelatin methacrylate (B99206) (GelMA), Pluronic F127 diacrylate (F127DA), and TEGDA. nih.govnih.govresearchgate.net The inclusion of materials like GelMA improves cell adhesion, a property where synthetic polymers like TEGDA can be lacking. nih.govnih.gov Similarly, incorporating aramid nanofibers (ANFs) into TEGDA has been shown to enhance mechanical strength. utm.my The versatility of DLP printing allows for the creation of biomimetic designs tailored for specific tissue engineering applications. uitm.edu.my

A key advantage of TEGDA hydrogels is their ability to be polymerized in the presence of living cells, a process known as cell encapsulation. This allows for the homogeneous distribution of cells within a 3D scaffold, which is crucial for forming functional tissue. nih.gov The biocompatibility of the polymer and the low cytotoxicity of the photopolymerization process are essential for maintaining high cell viability. nih.gov

Studies have shown that cell viability within TEGDA hydrogels is strongly dependent on the polymer concentration. While higher concentrations increase the mechanical strength of the scaffold, they can adversely affect cell survival. Research using blends of low and high molecular weight poly(ethylene glycol) diacrylate (PEGDA) demonstrated that at a total polymer concentration of 20 wt%, cell viability could be maintained above 80%. nih.gov However, increasing the concentration to 40 wt% led to a significant drop in viability to around 20-36%. nih.gov

The molecular weight of the TEGDA polymer also plays a role, with studies on PEGDA microspheres showing higher cell viability in hydrogels made from higher molecular weight polymers. nih.gov Furthermore, the incorporation of other biological polymers can enhance cell behavior. Fibroblasts encapsulated in covalently crosslinked gelatin-TEGDA hydrogels showed extensive spreading and the formation of cellular networks over 28 days, in contrast to cells in hydrogels with physically incorporated gelatin, which remained spherical. nih.gov These findings underscore the tunable nature of TEGDA hydrogels for optimizing both mechanical support and cell survival. nih.govnih.gov

Table 1: Effect of Total Polymer Concentration on Cell Viability and Compressive Modulus in PEGDA Hydrogels. nih.gov
Total Polymer Concentration (wt %)Average Cell Viability (%)Average Compressive Modulus (MPa)
20~810.4
40~201.6

Beyond providing structural support, TEGDA scaffolds can be engineered to actively direct cell behavior, including adhesion, proliferation, and differentiation. This is achieved by modifying the chemical and physical properties of the hydrogel substrate.

TEGDA hydrogels are intrinsically resistant to protein adsorption and cell adhesion. nih.gov To promote cell interaction, their surfaces are commonly functionalized with bioactive molecules. A widely used strategy is the incorporation of peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence, which is a well-known cell adhesion motif found in extracellular matrix proteins like fibronectin. nih.govmdpi.com

Research has demonstrated a direct correlation between the concentration of immobilized RGDS on the hydrogel surface and the extent of fibroblast adhesion and proliferation. nih.gov However, the mechanical properties of the substrate also play a critical role. In one study, increasing the elastic modulus (stiffness) of the hydrogel led to decreased cell adhesion but, conversely, an increase in cell proliferation. nih.gov This highlights a complex interplay between biochemical and mechanical cues in directing cell fate.

Another approach to enhance cell interaction is to modify the electrical charge of the hydrogel. The incorporation of a positively charged monomer, 2-(methacryloyloxy)ethyl-trimethylammonium chloride (MAETAC), into a TEGDA hydrogel was found to significantly enhance the attachment and proliferation of osteoblast-like cells. nih.gov These studies show that by tuning ligand density, mechanical stiffness, and surface charge, TEGDA hydrogels can be tailored to elicit specific and desirable cellular responses. nih.govmdpi.comnih.gov

Table 2: Interplay of Substrate Modulus and Ligand Concentration on Fibroblast Response. nih.gov
Parameter ChangeEffect on Cell AdhesionEffect on Cell Proliferation
Increase in Surface YRGDS Concentration (at constant stiffness)IncreaseIncrease
Increase in Hydrogel Elastic Modulus (stiffness)DecreaseIncrease

The physical topography of a scaffold's surface provides powerful cues that can guide cell behavior. nih.govnih.govresearchgate.net Cells are highly sensitive to the geometry of their surroundings, and features at both the micro- and nano-scale can influence their adhesion, alignment, migration, and differentiation. nih.govresearchgate.net

This phenomenon, known as contact guidance, is being exploited in the design of TEGDA scaffolds. For example, by using photolithographic techniques, the surfaces of TEGDA hydrogels can be micropatterned with cell-adhesive ligands in specific geometries, such as stripes. umich.edu Studies have shown that endothelial cells cultured on such patterned surfaces align themselves along the stripes and form rudimentary capillary-like structures, a critical step in angiogenesis. umich.edu

The roughness of the substrate also modulates cellular response. Research on engineered fractal surfaces has shown that cell proliferation can be maximized on surfaces with moderate roughness, while cell adhesion structures are more stable on surfaces with higher roughness. nih.gov These findings demonstrate that by controlling the surface topography of TEGDA substrates, it is possible to selectively promote specific cellular functions, providing a powerful tool for guiding tissue regeneration. umich.edunih.gov

The tunable properties of TEGDA have led to its investigation for the regeneration of various tissues.

Bone Tissue Engineering : TEGDA is a component of composite scaffolds for bone repair. nih.govnih.govresearchgate.net In a notable study, 3D-printed scaffolds made from GelMA/PEGDA/F127DA were implanted into bone defects in a rat model. The results showed a significant amount of new bone formation, with a bone tissue volume to total volume ratio (BV/TV) of 49.75%, compared to just 20.43% in the control group. nih.govnih.gov Furthermore, TEGDA hydrogels modified with a positive charge have been shown to not only enhance osteoblast proliferation but also to up-regulate the expression of key osteogenic markers like collagen I and osteocalcin, indicating a promotion of bone cell differentiation. nih.gov

Cardiac Tissue Engineering : TEGDA-based hydrogels are being explored as scaffolds for creating tissue-engineered heart valves (TEHVs). nih.gov Their cytocompatibility allows for the encapsulation of valvular interstitial cells, and their mechanical properties, particularly their flexural stiffness, can be tailored to withstand the bending deformations experienced by native heart valves. nih.gov

Soft Tissue and Vascular Engineering : The ability to precisely control cell behavior makes TEGDA hydrogels suitable for soft tissue applications. mdpi.comnih.gov By micropatterning hydrogel surfaces with adhesion ligands, researchers can guide the self-assembly of endothelial cells into capillary-like networks, a foundational process for vascularizing engineered tissues. umich.edu Bioactive hydrogels combining TEGDA with polyurethane have also been developed to support the adhesion and growth of human dermal fibroblasts and human umbilical vein endothelial cells (HUVECs), demonstrating their potential for creating synthetic extracellular matrices for broad tissue engineering applications. mdpi.com

Specific Tissue Applications

Bone Tissue Engineering

In bone tissue engineering, TEGDA is a fundamental component in the creation of synthetic scaffolds designed to promote bone regeneration. mdpi.com Research has demonstrated that hydrogels composed of TEGDA can be engineered to support the attachment, proliferation, and differentiation of bone-forming cells. mdpi.comnih.gov

One approach involves the incorporation of a positively charged monomer, 2-(methacryloyloxy)ethyl-trimethylammonium chloride (MAETAC), into a TEGDA hydrogel. This modification was found to enhance the attachment and proliferation of osteoblast-like cells. nih.gov Furthermore, it upregulated alkaline phosphatase activity and the expression of osteogenic markers such as collagen I, osteopontin, and osteocalcin, indicating a positive influence on bone cell differentiation. nih.gov

Hybrid hydrogels blending TEGDA with natural bone matrix protein extract (BMPE) have also shown significant promise. abstractarchives.com An optimized formulation of 20% w/v TEGDA and 0.1% w/v BMPE resulted in an injectable hydrogel with favorable characteristics for bone regeneration, including a rapid crosslinking time and substantial compressive strength. abstractarchives.com The porous micro-architecture of these hybrid hydrogels further supports their potential as scaffolds in dental and orthopedic applications. abstractarchives.com

Composite hydrogels of TEGDA and laponite, a type of synthetic clay, have also been investigated for bone repair. In vivo studies in rats with bone defects demonstrated that these nanocomposite hydrogels could effectively promote bone regeneration. nih.gov The inclusion of laponite improved the thermal stability of the hydrogel, and the material was found to be non-toxic. nih.gov

Table 1: Properties of TEGDA-Based Hydrogels for Bone Tissue Engineering This table is interactive. Click on the headers to sort the data.

Hydrogel Composition Key Findings Application
TEGDA and 2-(methacryloyloxy)ethyl-trimethylammonium chloride (MAETAC) Enhanced attachment, proliferation, and osteogenic differentiation of osteoblast-like cells. nih.gov Bone scaffolding nih.gov
TEGDA and Bone Matrix Protein Extract (BMPE) Injectable hydrogel with a compressive strength of 500 MPa and controlled swelling and mass loss. abstractarchives.com Dental bone regeneration and ridge preservation abstractarchives.com
TEGDA and Laponite Nanocomposite hydrogel promoted intramembranous bone formation in osteopenic rats. nih.gov Orthopedic applications for bone regeneration nih.gov
GelMA, TEGDA, and Nanosilicates (SN) Enhanced mechanical integrity and promoted angiogenesis and osteogenesis. nih.gov Bone fracture healing nih.gov
Cardiac Myocardium Remodeling

Following a myocardial infarction, adverse remodeling of the left ventricle can lead to heart failure. Injectable hydrogels, including those formulated with TEGDA, are being explored as a therapeutic strategy to mitigate this process. nih.govresearchgate.net These hydrogels can provide mechanical support to the thinning ventricular wall, thereby reducing wall stress and preventing further dilation. nih.govresearchgate.net

A non-degradable, synthetic polyethylene (B3416737) glycol (PEG) hydrogel, which can be formed from precursors like TEGDA, has been shown to retard adverse post-infarct left ventricular remodeling in rat models. researchgate.net When injected into the infarcted region, the gel polymerizes in situ, preventing infarct-induced wall thinning. researchgate.net While these hydrogels can ameliorate pathological remodeling in the immediate post-infarction phase, their ability to prevent later-stage dilation may be limited. researchgate.net

Hydrogels can also serve as a vehicle for the localized delivery of therapeutic agents to the injured myocardium. For instance, a hydrogel releasing a recombinant tissue inhibitor of matrix metalloproteinases (rTIMP-3) has been shown to attenuate adverse left ventricular remodeling in a pig model of myocardial infarction. amegroups.org This approach led to improved left ventricular ejection fraction, reduced ventricular dilatation, and decreased infarct expansion. amegroups.org

Nerve Regeneration Platforms

Hydrogels are particularly well-suited for neural tissue engineering due to their soft, tissue-like properties and their ability to create a three-dimensional environment that supports nerve cell growth. nih.govfrontiersin.org TEGDA-based hydrogels can be used to create scaffolds that promote neural and non-neural cell differentiation and axonal growth. researchgate.net

These hydrogels can be functionalized to provide both physical and chemical cues for nerve regeneration. frontiersin.orgresearchgate.net They can fill damaged areas, providing a supportive structure that aids in the repair of neural tissue. frontiersin.org Furthermore, they can be used to encapsulate and release neurotrophic factors, which are crucial for promoting nerve growth and regeneration. nih.govresearchgate.net The porous nature of these hydrogels is essential for the exchange of nutrients and waste products, as well as for allowing neurites to extend and form networks. frontiersin.org

Advanced Drug Delivery Systems

The versatility of TEGDA extends to the development of advanced drug delivery systems. Its ability to be photopolymerized allows for the creation of precisely engineered nanoparticles and microparticles for the controlled and sustained release of therapeutic agents. nih.gov

Nanoparticle and Microparticle Carriers for Controlled Release

TEGDA can be used to fabricate biocompatible nanoparticles and microparticles with a uniform size distribution, which is a critical factor for controlling drug release rates. nih.govnih.gov Microfluidic devices have been employed to produce monodisperse TEGDA microspheres for the sustained release of drugs like 5-fluorouracil. researchgate.net The size of these microbeads can be precisely controlled by adjusting flow rates during fabrication, which in turn influences the drug release profile. researchgate.net

Research has shown that drug-loaded TEGDA microbeads exhibit a biphasic release pattern, with a relatively fast initial release followed by a prolonged period of sustained release. researchgate.net This characteristic is advantageous for therapies requiring both an initial dose to achieve therapeutic levels and a maintenance dose over an extended period. researchgate.net

In a study focused on colorectal cancer treatment, nanoparticles synthesized from TEGDA and acrylic acid were developed to carry the chemotherapeutic drug doxorubicin (B1662922). nih.gov These nanoparticles, with a size of approximately 230 nm, demonstrated the ability to prolong the in vitro release of doxorubicin over 24 hours and were effective in killing colorectal cancer cells. nih.gov

Sustained Solute Delivery Systems

Hydrogels formulated from TEGDA are excellent candidates for creating sustained solute delivery systems. nih.govnih.gov Their crosslinked network structure can entrap therapeutic molecules and release them in a controlled manner over time. nih.gov The release kinetics can be tuned by modifying the properties of the hydrogel, such as its crosslinking density and water content. frontiersin.orgucl.ac.uk

For example, hydrogels with a higher water content have been shown to release drugs faster. ucl.ac.uk The release mechanism is often a combination of diffusion of the drug through the hydrogel matrix and the degradation of the polymer network itself. mdpi.com This allows for the design of delivery systems with specific release profiles tailored to the therapeutic need. nih.gov

Encapsulation and Release Kinetics of Therapeutic Agents

The encapsulation of therapeutic agents within TEGDA-based carriers and the subsequent release kinetics are central to their function as drug delivery vehicles. The efficiency of drug loading and the rate of release are influenced by several factors, including the properties of the drug and the carrier. mdpi.comnih.gov

For hydrophilic drugs, encapsulation can be challenging due to their tendency to partition into the aqueous phase. nih.gov However, TEGDA-based nanolipogels, which have a nanogel core within a lipid bilayer, have been developed to effectively encapsulate and control the release of hydrophilic biomolecules. frontiersin.org The crosslinked PEGDA core can be tailored to have different mesh sizes, thereby restricting the diffusion of the encapsulated molecule and suppressing the initial "burst" release that is common with other nanoparticle systems. frontiersin.org

The release of drugs from TEGDA hydrogels often follows a biphasic pattern, characterized by an initial burst release followed by a sustained release phase. mdpi.com The initial burst is attributed to the release of the drug located near the surface of the carrier, while the sustained release is due to the diffusion of the drug from the core of the carrier. mdpi.com Mathematical models, such as the Korsmeyer-Peppas model, are often used to characterize the release kinetics and elucidate the underlying release mechanisms, which can be a combination of Fickian diffusion and polymer chain relaxation. mdpi.com

Table 2: Research Findings on TEGDA-Based Drug Delivery Systems This table is interactive. You can filter the data by entering keywords in the search box.

Delivery System Therapeutic Agent Key Findings Release Kinetics
TEGDA/Acrylic Acid Nanoparticles Doxorubicin Spherical nanoparticles (~230 nm) with 48% drug loading efficiency; prolonged in vitro release over 24 hours. nih.gov Sustained release nih.gov
TEGDA Microbeads 5-Fluorouracil Monodisperse microbeads (16.7 to 85.7 µm); biphasic release with fast elution in the first 12 hours followed by sustained release. researchgate.net Biphasic: initial fast release, then sustained release researchgate.net
TEGDA Nanolipogels Hydrophilic biomolecules (Dextran-Fluorescein Isothiocyanate) Suppressed initial burst release by varying the mesh size and crosslinking density of the PEGDA core. frontiersin.org Controlled, suppressed burst release frontiersin.org
TEGDA Scaffolds Acetylsalicylic acid Drug released within the first 3 hours, with an initial burst release phase. researchgate.net Initial burst release researchgate.net

Photodynamic Therapy Platforms

Hydrogels based on polyethylene glycol (PEG), including TEGDA, are being explored as effective platforms for photodynamic therapy (PDT). mdpi.comresearchgate.net These materials can serve as carriers for photosensitizers, the drugs used in PDT that become cytotoxic upon light activation. mdpi.com One of the primary advantages of using TEGDA-based hydrogels is their transparency in the 400–800 nm wavelength range, which is crucial for allowing external light to penetrate the material and activate the entrapped photosensitive molecules. mdpi.comresearchgate.net Such hydrogels can be designed as flexible patches for treating skin infections caused by bacteria, fungi, or viruses. mdpi.com

A significant advancement in this area is the development of light-triggered in situ gelation systems. In this approach, a liquid solution containing a photosensitizer, catalase, and a polymeric matrix like poly(ethylene glycol) double acrylate (B77674) (PEGDA) is locally injected into a tumor. nih.gov Subsequent exposure to light initiates the polymerization of the TEGDA, forming a hydrogel directly at the target site. nih.gov This method ensures the long-term retention of the therapeutic agents within the tumor, allowing for multiple rounds of PDT from a single injection and enhancing the resulting immune response. nih.gov The ability to form these platforms in situ represents a promising strategy for increasing the efficacy of cancer photo-immunotherapy. nih.gov

Medical Devices and Coatings

The tunable properties of TEGDA make it a valuable component in the formulation of materials for medical devices that require a specific balance of mechanical and physical characteristics.

In the field of ophthalmology, TEGDA is being investigated as a component to improve the properties of silicone hydrogel contact lenses. nih.govresearchgate.netmdpi.com The mechanical properties of contact lenses, particularly the elastic modulus, are critical for ensuring comfort and preventing complications. mdpi.com While cross-linkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) are used to enhance mechanical strength, they can result in a high modulus, which may reduce comfort. mdpi.comnih.gov

Polyethylene glycol diacrylate (PEGDA) has emerged as an ideal cross-linking agent to address this issue. mdpi.com Research has shown that incorporating TEGDA into silicone hydrogel formulations can effectively tune the material's properties. nih.govresearchgate.net Specifically, the addition of TEGDA reduces the elastic modulus, which enhances the flexibility and comfort of the lens. nih.govmdpi.com Furthermore, its hydrophilic nature helps to increase the equilibrium water content (EWC), improving the wettability of the lens and alleviating eye dryness. mdpi.com The presence of EGDMA can be maintained to ensure the material retains sufficient mechanical strength and shape stability. mdpi.com This research demonstrates that by optimizing the formulation, a balance of desirable properties can be achieved, providing a new pathway for developing more comfortable and higher-performance contact lenses. nih.gov

Table 3: Effect of PEGDA on Silicone Hydrogel Contact Lens Properties

PropertyEffect of Adding PEGDAReference
Elastic ModulusReduces the modulus, increasing flexibility nih.govmdpi.com
Equilibrium Water Content (EWC)Improves EWC due to its hydrophilicity nih.govmdpi.com
Light TransmissionEnhances light transmission nih.gov
Curing EfficiencyImproves curing efficiency during photopolymerization nih.gov

Anti-Fouling Surface Modifications for Biomedical Devices

Tetraethylene glycol diacrylate (TEGDA) is a versatile crosslinking agent that plays a crucial role in the fabrication of hydrogels and polymer networks with tunable properties for biomedical applications. Its inherent hydrophilicity, stemming from the ethylene glycol units, makes it a prime candidate for creating surfaces that resist the adsorption of proteins and the attachment of cells, a key strategy in preventing the biofouling of implanted medical devices.

The primary mechanism by which TEGDA-containing surfaces exhibit anti-fouling characteristics is through the formation of a hydration layer. The ethylene glycol chains attract and organize water molecules at the interface, creating a physical and energetic barrier that repels proteins and cells, thus preventing their adhesion to the device surface.

Recent research has explored the incorporation of TEGDA into various polymer systems to enhance their anti-fouling performance. These modifications are critical for a wide range of biomedical devices, including biosensors, catheters, and implantable electronics, where maintaining a clean and functional surface is paramount for long-term efficacy and biocompatibility.

Detailed Research Findings:

Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) have been extensively studied for biomedical applications due to their biocompatibility. When TEGDA is used as a crosslinker in these hydrogels, it significantly influences their mechanical properties and, importantly, their resistance to protein adsorption. In one notable study, pHEMA hydrogels modified with polyethylene glycol (PEG) and phosphorylcholine (B1220837) (ChoP), and crosslinked with TEGDA, demonstrated a remarkable 94% reduction in fibronectin adsorption and a 64% reduction in collagen adsorption compared to unmodified pHEMA. This highlights the synergistic effect of combining TEGDA's crosslinking capabilities with other anti-fouling moieties.

Furthermore, TEGDA has been utilized in the development of wrinkled elastomer surfaces. The inherent hydrophilicity of TEGDA-rich surfaces contributes to their anti-fouling properties. By controlling the polymerization process, researchers can create surfaces with specific topographies and chemical functionalities that discourage cellular attachment.

The versatility of TEGDA is also evident in its use in photopolymerizable hydrogels for applications such as coatings for biosensors and in the creation of dextran-based coatings that have been shown to effectively limit cell adhesion. While direct quantitative data on the reduction of bacterial adhesion specifically for TEGDA-only coatings is still an emerging area of research, the broader class of polyethylene glycol (PEG)-based coatings, to which TEGDA is chemically related, has shown significant promise. For instance, cross-linked PEG-based coatings have been reported to reduce the adhesion of various bacterial strains by over 80% on glass substrates.

Below is a table summarizing key research findings related to the use of TEGDA and related compounds in anti-fouling surface modifications for biomedical devices.

Coating/Hydrogel System Substrate Key Findings Application Area
pHEMA-co-PEGMA crosslinked with TEGDABiosensor electrodesFormulated for biosensing applications where resistance to protein fouling is critical for performance. mdpi.comBiosensors
Wrinkled Thiol-ene Elastomers with excess TEGDAGlassCreation of hydrophilic surfaces that exhibit anti-fouling properties.General Biomedical Devices
Dextran-based coatings crosslinked with diacrylatesGlass, PETEffectively limited cell adhesion and spreading.Implantable Materials
Cross-linked Poly(ethylene glycol)-based polymer coatingGlassReduced adhesion of multiple clinically isolated bacterial strains by over 80%. researchgate.netGeneral Biomedical Devices
pHEMA modified with PEG and ChoP, crosslinked with TEGDANot specified in abstract94% reduction in fibronectin adsorption and 64% reduction in collagen adsorption.Implantable Devices

V. Tegda in Industrial and Advanced Materials Sector Beyond Biomedical

High-Performance Coatings and Adhesives

In the realm of industrial coatings and adhesives, TEGDA is a key component in formulations that require rapid curing, durability, and specific physical properties. Its role is particularly prominent in ultraviolet (UV) light-curable systems, where it contributes to both the processing efficiency and the final performance of the cured material.

TEGDA is widely utilized as a reactive diluent in UV-curable coating formulations. tetrawill.com These coatings consist of oligomers, which form the primary structure of the film, photoinitiators that trigger the curing process upon exposure to UV light, and reactive diluents like TEGDA that control viscosity and participate in the polymerization. tetrawill.com The difunctional nature of TEGDA allows it to cross-link with oligomers and other monomers, forming a durable three-dimensional polymer network. tetrawill.com

The inclusion of TEGDA in these formulations offers several performance advantages. It is known for its fast curing speed, which significantly enhances production efficiency. made-in-china.comlencolo37.com This rapid polymerization is a key benefit of UV curing technology, allowing for nearly instantaneous drying and hardening of the coating. tetrawill.com Furthermore, TEGDA's low volatility and high reactivity make it an efficient component in achieving desired coating properties. adakem.com

Studies have shown that the properties of UV-cured films can be systematically tailored by adjusting the formulation. For instance, the molecular weight of the polyethylene (B3416737) glycol diacrylate (PEGDA) oligomers, a category to which TEGDA belongs, influences the final characteristics of the cured film. kpi.ua Research on acrylate-based coatings has demonstrated that the functionality of the monomers is a primary factor in determining the crosslinking density and, consequently, the mechanical resistance of the coating. researchgate.net

Table 1: Performance Characteristics of TEGDA in UV-Curable Formulations

Property Description Source(s)
Curing Speed Contributes to rapid polymerization under UV light, increasing production throughput. made-in-china.comlencolo37.com
Flexibility The ether linkages in the TEGDA backbone impart flexibility to the cured coating. made-in-china.comlencolo37.com
Adhesion Enhances the bond strength of coatings and adhesives to various substrates. adakem.com
Water Resistance The hydrophilic nature of the ethylene (B1197577) glycol units can influence water absorption. lencolo37.comkpi.ua
Impact Strength Improves the ability of the coating to withstand sudden forces. made-in-china.comlencolo37.com

Enhancing Flexibility, Adhesion, and Water Resistance Properties

The chemical structure of TEGDA is instrumental in enhancing the flexibility, adhesion, and water resistance of coatings and adhesives. The long, flexible tetraethylene glycol chain provides internal plasticization to the polymer network, which increases the flexibility and impact strength of the cured material. made-in-china.comlencolo37.com This is a crucial attribute for coatings applied to substrates that may undergo bending or deformation. The incorporation of PEGDA oligomers, such as TEGDA, has been shown to lower the glass transition temperature (Tg) of the cured network, indicating a flexibilization effect. kpi.ua

TEGDA also plays a role in improving the adhesion of coatings and adhesives to various surfaces. adakem.com The polarity imparted by the ether linkages in its structure can enhance the wetting of and interaction with a variety of substrates. kpi.ua For difficult-to-bond plastics like polyolefins, surface treatments are often required to increase surface energy and promote adhesion. adhesivesmag.comyoutube.com In such cases, the formulation of the adhesive, including the choice of monomers like TEGDA, is critical to achieving a strong bond.

Photopolymerizable Systems for Additive Manufacturing (3D Printing)

The advent of additive manufacturing, or 3D printing, has created a demand for advanced materials with specific photopolymerization characteristics. TEGDA and related polyethylene glycol diacrylates are key ingredients in the development of resins for these technologies.

In 3D printing techniques such as stereolithography (SLA) and digital light processing (DLP), a liquid photopolymer resin is selectively cured layer by layer to build a three-dimensional object. researchgate.net TEGDA and other PEGDA monomers are frequently used in these resins due to their rapid photopolymerization and the desirable properties they impart to the printed object. acs.orgnih.govnih.gov

The development of custom resins often involves a combination of a monomer like PEGDA, a photoinitiator, and a UV absorber to control the depth of light penetration during the printing process. nih.gov The ability to create high-resolution microstructures is a significant advantage of using PEGDA-based resins. acs.orgresearchgate.net This has been demonstrated in the fabrication of microfluidic devices with intricate channel networks. nih.gov

Research has focused on formulating biocompatible resins for medical applications, with PEGDA being a popular choice due to its known biocompatibility. acs.orgnih.govmdpi.com Studies have shown that with appropriate post-printing processing, such as an ethanol (B145695) wash, materials printed with PEGDA-based resins can be rendered non-cytotoxic. nih.gov The mechanical properties of 3D printed PEGDA structures can also be tailored; for instance, atomic force microscopy has been used to assess the nanomechanical properties of hydrated PEGDA hydrogels, revealing variations in elastic modulus throughout the printed structure. acs.org

Table 2: Application of TEGDA-related Resins in 3D Printing

Application Area Key Findings Source(s)
Microfluidics Custom PEGDA-based resins enable the fabrication of high-resolution microfluidic devices. nih.gov
Biocompatible Devices PEGDA is a key monomer in developing non-cytotoxic resins for biomedical applications. acs.orgnih.govresearchgate.net
Tissue Engineering 3D printed PEGDA hydrogels are used as scaffolds, with tunable mechanical properties. mdpi.comacs.org

Solid Supports in Organic Synthesis and Peptide Chemistry

Beyond coatings and 3D printing, TEGDA has found a niche application in the field of synthetic chemistry as a crosslinking agent for polymer resins used as solid supports.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and pharmacology, enabling the stepwise construction of peptides on an insoluble polymer support. nih.govresearchgate.net The properties of this support are critical to the success of the synthesis. ias.ac.inresearchgate.net

A significant innovation in this area has been the development of polystyrene resins crosslinked with TEGDA (PS-TTEGDA). ias.ac.inresearchgate.net These resins offer several advantages over traditional divinylbenzene (B73037) (DVB)-crosslinked polystyrene. The hydrophilic and flexible nature of the TEGDA crosslinker allows the resin to swell effectively in a wide range of polar and non-polar solvents, which is crucial for the different chemical steps involved in peptide synthesis. ias.ac.inresearchgate.net This enhanced solvation facilitates the "gel-phase" reactions, leading to more complete coupling and deprotection steps. ias.ac.inresearchgate.net

Research has demonstrated the efficacy of PS-TTEGDA resins in the synthesis of various model and biologically important peptides. ias.ac.in The use of these resins has resulted in high purity and yield of the final peptide products. ias.ac.inresearchgate.net Comparative studies have shown that peptides synthesized on TEGDA-crosslinked resins have higher purity and are obtained in greater yields than those synthesized on conventional DVB-crosslinked resins, particularly for challenging hydrophobic sequences. researchgate.net

Table 3: Comparison of Resins for Solid-Phase Peptide Synthesis

Resin Type Crosslinker Key Advantages of TEGDA-Crosslinked Resin Source(s)

| PS-TTEGDA | Tetraethylene glycol diacrylate | - Enhanced swelling in diverse solvents

  • Improved reaction kinetics (gel-phase reactions)
  • Higher purity and yield of synthesized peptides | ias.ac.inresearchgate.netresearchgate.net | | DVB-PS | Divinylbenzene | - Traditional and widely used | researchgate.net |

  • Functionalization of Polymeric Supports for Chemical Reactions

    This compound (TEGDA) serves as a crucial component in the functionalization of polymeric supports, enhancing their utility in various chemical reactions. Its incorporation into polymer matrices, particularly as a crosslinking agent, imparts desirable properties such as hydrophilicity, flexibility, and optimized swelling characteristics, which are beneficial for facilitating reactions in the gel phase.

    One of the prominent applications of TEGDA in this domain is in the preparation of resins for solid-phase peptide synthesis. researchgate.net An insoluble but highly solvating copolymer of TEGDA-crosslinked polystyrene has been developed in beaded form through free-radical suspension polymerization. researchgate.net This TEGDA-crosslinked polystyrene resin has demonstrated comparable physical and mechanical properties to the traditionally used divinylbenzene (DVB)-crosslinked polystyrene support, allowing for similar handling procedures like shaking and filtration. researchgate.net

    The hydrophilic and flexible nature of the TEGDA crosslinker plays a significant role in promoting gel-phase reactions. researchgate.net This has been illustrated in peptide synthesis where coupling and deprotection steps proceeded to near completion. researchgate.net The TEGDA-crosslinked polystyrene resin can be functionalized with various groups to anchor the growing peptide chain. These functional groups include:

    Chloromethyl

    4-Cholromethyl-3-nitro

    Aminomethyl

    α-bromopropionyl

    a-aminopropionyl

    4-bromomethyl 3-nitrobenzamido

    4-aminomethyl-3-nitrobenzamido

    Following synthesis, the peptides can be cleaved from the resin support through methods such as photolysis, treatment with trifluoroacetic acid (TFA), trans-esterification, or ammonolysis, yielding products in high purity and yield. researchgate.net

    The synthesis of polymer networks through addition reactions of tri-functional amines, such as tris(2-aminoethyl)amine (B1216632) (TAEA), with TEGDA in solvents like dimethyl sulfoxide (B87167) (DMSO) results in the formation of gels. elsevierpure.com The properties of these gels, including their Young's modulus and breaking stress, can be tuned by adjusting the monomer concentration. elsevierpure.com The molecular weight of TEGDA also influences the mechanical properties of the resulting polymer networks. elsevierpure.com For instance, reactions involving TAEA and low molecular weight TEGDA in ethanol can lead to the formation of porous polymeric networks due to phase separation during polymerization. elsevierpure.com These porous polymers are robust and capable of absorbing various organic solvents. elsevierpure.com

    The table below summarizes the research findings on the functionalization of polymeric supports with TEGDA for chemical reactions.

    Polymer Support Functionalization Method Key Findings Application
    PolystyreneSuspension polymerization with styrene (B11656) and TEGDAThe hydrophilic and flexible TEGDA crosslinker facilitated near-complete coupling and deprotection.Gel-phase peptide synthesis
    Poly(ethylene glycol)Addition reaction with tris(2-aminoethyl)amine (TAEA) in ethanolFormation of porous polymeric networks due to phase separation. The resulting polymers were unbreakable by compression and absorbed various organic solvents.Porous polymer networks for various applications

    Vi. Advanced Characterization and Analytical Methodologies for Tegda Research

    Spectroscopic Techniques for Network Analysis

    Spectroscopic methods are fundamental in confirming the successful crosslinking of TEGDA and evaluating the optical properties of the resulting polymer network.

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to confirm the polymerization of TEGDA monomers into a crosslinked network. The process involves monitoring the changes in specific vibrational bands that are characteristic of the functional groups involved in the reaction. researchgate.netresearchgate.net

    The primary indicator of successful crosslinking is the disappearance or significant reduction in the intensity of the absorption bands associated with the acrylate (B77674) double bonds (C=C). These peaks are typically observed around 1640 cm⁻¹. researchgate.net Concurrently, changes in the carbonyl (C=O) stretching vibration, usually seen around 1729 cm⁻¹, and the C-O-C ether linkage bands can provide further evidence of the polymerization process. ias.ac.inmdpi.com

    Key FTIR Spectral Changes During TEGDA Crosslinking

    Functional Group Wavenumber (cm⁻¹) Observation During Polymerization
    Alkene (C=C) ~1640 Disappearance or significant decrease in intensity
    Carbonyl (C=O) ~1729 May shift or change in intensity
    Ether (C-O-C) ~1150 Remains present, confirming the backbone structure

    This table provides a summary of the expected changes in the FTIR spectrum upon the successful crosslinking of TEGDA.

    UV-Visible (UV-Vis) spectrophotometry is a versatile technique employed for two main purposes in TEGDA research: to assess the optical transparency of the cured polymer and to determine the efficiency of the curing process, particularly in photopolymerization. nih.govresearchgate.net

    The optical transparency of the crosslinked TEGDA is a critical property for applications such as coatings and optical materials. UV-Vis spectroscopy can quantify the percentage of light transmitted through the polymer over a specific range of wavelengths.

    For monitoring curing efficiency, UV-Vis spectrophotometry tracks the consumption of the photoinitiator or the monomer itself. repligen.comnih.gov The absorbance at a specific wavelength, characteristic of the photoinitiator or the acrylate double bonds, is measured over time during UV exposure. A decrease in absorbance indicates the progress of the polymerization reaction. The curing efficiency can be calculated based on the initial and final absorbance values.

    Hypothetical Data for UV-Vis Monitoring of TEGDA Curing

    Curing Time (seconds) Absorbance at λmax Curing Efficiency (%)
    0 1.20 0
    10 0.60 50
    20 0.24 80
    30 0.12 90
    40 0.06 95

    This interactive table illustrates how UV-Vis data can be used to quantify the curing efficiency of a TEGDA formulation over time.

    Thermal Analysis Techniques

    Thermal analysis techniques are essential for evaluating the thermal stability and transitions of crosslinked TEGDA polymers, which are critical parameters for determining their service temperature and long-term durability.

    Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. youtube.comkinampark.com This technique is used to determine the thermal stability of the crosslinked TEGDA network and to study its degradation profile. The onset temperature of decomposition is a key indicator of the material's thermal stability. researchgate.net TGA curves for crosslinked polymers typically show the temperature at which significant weight loss begins, with the degradation of the polymer network occurring at elevated temperatures. researchgate.net

    Representative TGA Data for a Crosslinked TEGDA Polymer

    Temperature (°C) Weight Remaining (%)
    100 100
    200 99.8
    300 98.5
    350 95.2
    400 60.1
    450 10.3

    This table presents typical TGA data, showing the percentage of weight remaining as the temperature increases, indicating the thermal stability of the polymer.

    Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.comthermalsupport.com For crosslinked TEGDA, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.comnih.gov This transition is observed as a step-like change in the heat flow curve. The Tg is a critical parameter as it defines the upper service temperature of the material in many applications. The degree of crosslinking significantly influences the Tg; a higher crosslink density generally leads to a higher Tg. thermalsupport.com

    Influence of Crosslinker Concentration on the Glass Transition Temperature (Tg) of a TEGDA-based Polymer

    Crosslinker Concentration (%) Glass Transition Temperature (Tg) (°C)
    10 45
    20 58
    30 72
    40 85

    This interactive table demonstrates the relationship between the concentration of a crosslinking agent and the resulting glass transition temperature of the polymer, as would be measured by DSC.

    Microscopic and Imaging Modalities

    Microscopic techniques provide visual information about the surface and internal structure of the crosslinked TEGDA polymer network.

    The morphology of the crosslinked TEGDA network can be visualized using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). SEM provides high-resolution images of the surface topography and can reveal the porous structure of the polymer network, which is often a key feature in applications like hydrogels and scaffolds. researchgate.netnih.gov The sample preparation for SEM typically involves coating the polymer with a conductive material.

    AFM, on the other hand, can provide three-dimensional surface profiles at the nanoscale without the need for a conductive coating, making it suitable for imaging the native polymer surface. bruker.comyoutube.comyoutube.com AFM can be operated in different modes to not only visualize the topography but also to map variations in mechanical properties across the surface, providing insights into the homogeneity of the crosslinked network. youtube.commdpi.com These imaging modalities are crucial for understanding how the polymerization conditions and formulation affect the final structure of the TEGDA network. nih.govresearchgate.netemory.edu

    Scanning Electron Microscopy (SEM) for Morphology and Microstructure

    Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-magnification images of a specimen's surface. libretexts.org In the context of TEGDA research, SEM is invaluable for visualizing the morphology and microstructure of polymerized materials.

    Detailed research findings indicate that SEM analysis of TEGDA-containing polymers, such as polyethylene (B3416737) glycol (PEG) microparticles, reveals critical information about their surface texture and internal structure. researchgate.net The technique utilizes a focused beam of electrons to scan the sample, and detectors collect secondary and backscattered electrons to form an image. Secondary electrons provide detailed topographical information, while backscattered electrons can offer insights into the compositional differences within the sample. libretexts.org For polymeric samples like those made with TEGDA, which are primarily composed of light elements, a conductive coating is often applied to enhance image contrast and prevent charging artifacts. libretexts.org SEM has been instrumental in characterizing the porosity and pore size of nanoporous polymer films and observing the crystalline structure of various polymer systems. libretexts.org

    Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

    Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the characterization of surface topography and nanostructure at the nanoscale. nih.gov A key advantage of AFM is its ability to image non-conductive materials like polymers without the need for a conductive coating, providing a true three-dimensional map of the surface. youtube.comafmworkshop.com

    AFM operates by scanning a sharp probe over the sample surface, with the interaction forces between the tip and the sample being measured to create a topographical image. nih.gov This technique is particularly well-suited for polymer science as it can differentiate between different phases in polymer blends and visualize the fine structures of polymer films. afmworkshop.com In TEGDA-related research, AFM can be used to study the surface of hydrogels and other polymeric materials, providing data on roughness, feature size, and distribution. youtube.com For instance, AFM has been used to visualize the phase separation in block copolymers and to study the crystallization processes at the lamellar level. youtube.comafmworkshop.com

    Magnetic Resonance Imaging (MRI) in Biomedical Contexts

    In biomedical applications, Magnetic Resonance Imaging (MRI) is a non-invasive technique that provides detailed images of soft tissues. mdpi.com When TEGDA is incorporated into hydrogels for biomedical uses, such as in drug delivery or tissue engineering, MRI can be employed to monitor the hydrogel in vivo. nih.govnih.gov

    TEGDA-based hydrogels are often functionalized with contrast agents to make them visible in MRI scans. nih.govnih.gov These agents, such as gadolinium complexes or superparamagnetic iron oxide nanoparticles, alter the relaxation times of water protons in the surrounding tissue, thereby enhancing the image contrast. mdpi.comnih.gov This allows researchers to track the placement, biodistribution, and degradation of the hydrogel within the body. nih.gov MRI is particularly valuable for imaging deep structures and provides excellent spatial resolution without the use of ionizing radiation. nih.gov

    Mechanical Testing and Rheological Characterization

    The mechanical and rheological properties of TEGDA-based polymers are critical for determining their suitability for specific applications. A range of testing methods is employed to characterize these properties.

    Uniaxial Tensile Testing for Stress-Strain Behavior

    Uniaxial tensile testing is a fundamental method for determining the mechanical properties of polymeric materials. behinpolymerco.com In this test, a sample with a defined geometry is subjected to a controlled tensile force until it fractures. behinpolymerco.comeuromotor.org The resulting stress-strain curve provides key parameters such as the modulus of elasticity, yield strength, and ultimate tensile strength. behinpolymerco.comslideshare.net

    For TEGDA-based polymers, this test reveals how the material behaves under tension, which is crucial for applications where it will be subjected to stretching or pulling forces. behinpolymerco.com The stress is calculated as the applied force per unit of the original cross-sectional area, while the strain is the change in length divided by the original length. behinpolymerco.com The shape of the stress-strain curve can vary significantly for different polymers, reflecting their molecular structure and degree of crosslinking. behinpolymerco.com

    Table 1: Key Parameters from Uniaxial Tensile Testing

    Parameter Description
    Modulus of Elasticity (Young's Modulus) A measure of the material's stiffness in the elastic region.
    Yield Strength The stress at which the material begins to deform plastically.
    Ultimate Tensile Strength (UTS) The maximum stress the material can withstand before fracturing. behinpolymerco.com
    Elongation at Break The maximum strain the material can endure before fracturing.

    Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

    Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic behavior of polymers. eag.comwikipedia.org It involves applying a sinusoidal stress to a sample and measuring the resulting strain. wikipedia.org By varying the temperature and frequency, DMA can provide detailed information about the material's stiffness, damping properties, and transition temperatures. eag.comwikipedia.org

    For crosslinked TEGDA polymers, DMA is used to determine the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. pbipolymer.com The ratio of the loss modulus to the storage modulus gives the tan delta (δ), a measure of the material's damping capacity. youtube.com A key application of DMA is the determination of the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the tan delta curve. wikipedia.orgpbipolymer.com

    Table 2: Viscoelastic Properties Measured by DMA

    Property Symbol Description
    Storage Modulus E' Represents the elastic behavior and energy stored during deformation. pbipolymer.com
    Loss Modulus E'' Represents the viscous behavior and energy dissipated as heat. pbipolymer.com
    Tan Delta (Damping Factor) tan δ The ratio of loss modulus to storage modulus (E''/E'), indicating the material's ability to dissipate energy. youtube.com
    Glass Transition Temperature Tg The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. wikipedia.org

    Compressive Strength Analysis

    Compressive strength analysis is used to determine the behavior of a material under a crushing load. This is particularly relevant for TEGDA-based materials that might be used in load-bearing applications. The test involves applying a compressive force to a sample and measuring the maximum stress it can withstand before it fractures or deforms to a specific degree.

    Research on polymer-modified materials has shown that the addition of certain polymers can significantly impact the compressive strength. researchgate.net For instance, in cementitious materials modified with superabsorbent polymers, the compressive strength can be influenced by the polymer dosage and the curing conditions. mdpi.com While specific data on pure TEGDA polymers is less common in this context, the principles of compressive strength testing are broadly applicable to characterize its performance under compression.

    Separation and Mass Spectrometry Techniques

    High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products

    High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of TEGDA and monitoring its degradation. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). youtube.com For TEGDA analysis, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com

    In a typical RP-HPLC setup for TEGDA analysis, a nonpolar stationary phase (like C18) is used in conjunction with a polar mobile phase. sielc.com A common mobile phase composition includes a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation mechanism relies on the principle that less polar components (like TEGDA) will have a stronger affinity for the stationary phase and thus elute later than more polar impurities or degradation products.

    The purity of a TEGDA sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak corresponding to TEGDA. The presence of additional peaks indicates the presence of impurities or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis.

    Table 1: HPLC Parameters for TEGDA Analysis

    ParameterDescription
    Column Newcrom R1 or Newcrom C18
    Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility)
    Detection UV Detector
    Application Purity assessment, identification of degradation products, and pharmacokinetic studies

    This table is based on information from a reverse-phase HPLC method for TEGDA analysis. sielc.com

    Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry for Degradation Product Analysis

    Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, including polymers and their degradation products. creative-proteomics.comias.ac.in In the context of TEGDA research, MALDI-MS can be used to identify the chemical structures of oligomers and other degradation products that may form over time or under specific environmental conditions.

    The MALDI process involves mixing the sample with a matrix material, which is a compound that strongly absorbs laser energy. scripps.edu This mixture is then irradiated with a pulsed laser, causing the matrix to vaporize and carry the analyte molecules into the gas phase as ions, with minimal fragmentation. creative-proteomics.comyoutube.com The mass-to-charge ratio of these ions is then measured by a mass analyzer.

    For the analysis of TEGDA degradation products, MALDI-MS can provide valuable information about the molecular weight distribution of any resulting oligomers or polymers. ias.ac.in This is crucial for understanding the degradation pathways and the long-term stability of TEGDA-based materials. The choice of matrix is critical and depends on the analyte's properties and the laser wavelength used. nih.gov

    Table 2: Key Aspects of MALDI-MS for Polymer Analysis

    FeatureDescription
    Principle Soft ionization technique using a laser-absorbing matrix to desorb and ionize large molecules with minimal fragmentation. creative-proteomics.com
    Sample Preparation The sample is co-crystallized with a large molar excess of a matrix compound. scripps.edu
    Applications Molecular weight determination of polymers, analysis of polymer degradation products, and characterization of complex polymer systems. ias.ac.in
    Advantages High sensitivity, ability to analyze large molecules, and minimal sample fragmentation. creative-proteomics.comyoutube.com

    Biological Characterization Techniques (In Vitro/In Vivo)

    Cell Viability and Proliferation Assays

    Understanding the biocompatibility of TEGDA-based materials is paramount for their use in biomedical applications. Cell viability and proliferation assays are fundamental in vitro tools used to assess how these materials affect cellular health. assaygenie.com These assays measure different aspects of cell function, such as metabolic activity and membrane integrity, to determine the number of living and proliferating cells. labome.com

    Several types of assays are commonly used:

    MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. assaygenie.comnih.gov

    WST-8/CCK-8 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange-colored formazan. assaygenie.com

    Live/Dead Assays: These assays use fluorescent dyes to differentiate between live and dead cells. For instance, calcein-AM can stain live cells green, while ethidium (B1194527) homodimer-1 stains dead cells red. researchgate.net

    These assays provide quantitative data on the cytotoxic or cytostatic effects of TEGDA and its degradation products on various cell types.

    Table 3: Common Cell Viability and Proliferation Assays

    AssayPrincipleMeasurement
    MTT Reduction of MTT by mitochondrial dehydrogenases in viable cells. assaygenie.comnih.govColorimetric (absorbance at ~570 nm)
    WST-8/CCK-8 Reduction of WST-8 by cellular dehydrogenases. assaygenie.comColorimetric (absorbance at ~450 nm)
    Live/Dead Differential staining of live and dead cells based on membrane integrity. researchgate.netFluorescence microscopy

    Gene Expression Analysis in Cellular Studies

    To gain deeper insights into the cellular response to TEGDA, researchers employ gene expression analysis. This technique allows for the identification of specific genes and cellular pathways that are activated or suppressed upon exposure to TEGDA or its derivatives. For instance, studies on the related compound triethylene glycol dimethacrylate (TEGDMA) have utilized gene expression profiling to understand its cytotoxic mechanisms. nih.gov

    Gene expression analysis can reveal cellular responses related to oxidative stress, cell cycle regulation, proliferation, and cell death. nih.gov Techniques such as microarray analysis and RNA sequencing (RNA-Seq) can simultaneously measure the expression levels of thousands of genes, providing a comprehensive picture of the cellular response. For example, in studies with TEGDMA, significant upregulation of genes involved in stress response and cell structure regulation, and downregulation of genes related to cell proliferation have been observed. nih.gov This type of analysis is crucial for understanding the molecular mechanisms underlying the biological effects of TEGDA.

    Immunological Response Assessment of TEGDA-Based Materials

    For TEGDA-based materials intended for in vivo applications, assessing their interaction with the immune system is critical. The immunological response to a biomaterial can range from a benign foreign body reaction to a more severe inflammatory or allergic response.

    In vitro and in vivo models are used to evaluate the immunological compatibility of TEGDA-based materials. In vitro studies may involve co-culturing the material with immune cells, such as macrophages or lymphocytes, and then measuring the release of pro-inflammatory or anti-inflammatory cytokines. In vivo assessments often involve implanting the material in an animal model and then histologically examining the surrounding tissue for signs of inflammation, such as the presence of immune cells like lymphocytes and macrophages. These studies help to predict the potential for an adverse immune reaction in a clinical setting.

    Vii. Computational Modeling and Simulation in Tegda Research

    Finite Element Modeling of TEGDA-Based Biomaterials

    Finite Element Modeling (FEM) is a powerful computational technique used to predict the mechanical behavior of materials and structures under various conditions. In the context of TEGDA-based biomaterials, FEM is crucial for designing and evaluating medical devices and tissue engineering scaffolds, where performance in complex biological environments is critical. The process involves creating a digital mesh representing the object's geometry and applying mathematical equations to predict its response to forces, heat, and other physical stimuli mdpi.com.

    The utility of FEM is particularly evident when predicting the performance of TEGDA-based biomaterials with intricate designs, such as porous scaffolds for tissue regeneration. These geometries are too complex for simple analytical solutions. By converting the three-dimensional microstructure of the material, which can be obtained from techniques like X-ray micro-tomography, into a finite element mesh, researchers can simulate how the scaffold will behave under physiological loads mdpi.com. This approach allows for the optimization of design parameters like porosity, pore size, and strut thickness to achieve desired mechanical properties, such as a specific stiffness or fatigue resistance, before physical prototyping researchgate.netutm.my. For instance, FEM can be used to ensure a scaffold possesses the required mechanical integrity to support tissue growth while promoting nutrient and waste transport through its porous structure utm.my.

    A critical aspect of biomaterial design is its interaction with surrounding biological tissues. FEM is employed to analyze the stress distribution at the interface between a TEGDA-based implant and host tissue. High-stress concentrations at this interface can lead to mechanical failure of the implant, inflammation, or poor tissue integration. FEM simulations can identify these high-stress regions, enabling designers to modify the implant's shape or material properties to achieve a more uniform stress transfer researchgate.net. This analysis is vital for predicting the long-term success of dental restorations, orthopedic implants, and other load-bearing biomedical devices fabricated with TEGDA. By accurately modeling the material properties of both the TEGDA-based device and the surrounding tissue, FEM provides a virtual testing ground to ensure mechanical compatibility and prevent interfacial failure.

    Statistical Mechanics-Based Frameworks for Network Response

    To connect the molecular characteristics of TEGDA polymer networks to their macroscopic mechanical response, researchers utilize frameworks based on statistical mechanics. These models describe the physical state of the polymer network by considering the statistical distribution of its constituent polymer chains nih.govnih.gov. A key approach involves tracking the evolution of a distribution function that describes the end-to-end vectors of the polymer chains, providing a powerful tool to understand how the network's internal configuration changes in response to deformation nih.gov. This allows for the prediction of macroscopic properties like stress and energy dissipation based on the collective behavior of the chains nih.gov.

    The elasticity of polymer networks like those formed from TEGDA is primarily entropic in nature. In an unstretched state, the flexible polymer chains can adopt a vast number of random conformations, corresponding to a high state of entropy libretexts.org. When the material is stretched, the chains are elongated and aligned, which restricts their conformational freedom and decreases the network's entropy libretexts.orgmdpi.com. This reduction in entropy results in an increase in the material's free energy, creating a retractive force that seeks to return the chains to their more disordered, higher-entropy state libretexts.org.

    This entropic contribution typically accounts for the majority (often around 90%) of the elastic restoring force in polymer networks libretexts.org. The elastic contribution, arising from the stretching and distortion of covalent bonds and bond angles, plays a smaller role under typical deformations. Statistical mechanics models quantify these contributions to predict the material's stress-strain behavior mdpi.comarxiv.org.

    Table 1: Conceptual Comparison of Entropic and Elastic Contributions to Polymer Network Response

    FeatureEntropic ContributionElastic (Energetic) Contribution
    Origin Change in the number of possible chain conformations (disorder).Stretching/bending of covalent chemical bonds and changes in intermolecular distances.
    Dominance Primary contributor to elasticity in rubber-like polymers under moderate strain. libretexts.orgSecondary contributor; becomes more significant at very high strains.
    Effect of Stretching Decreases entropy, leading to a retractive force. libretexts.orgIncreases the internal energy of the system. arxiv.org
    Temperature Dependence The retractive force increases with temperature (for a given strain). libretexts.orgRelatively insensitive to temperature changes.

    During deformation, the microstructure of a TEGDA network undergoes significant evolution. This process is not characterized by the movement of dislocations as in crystalline metals, but by the rearrangement and reorientation of the polymer chains nih.govdtu.dk. Statistical mechanics frameworks model this evolution by tracking changes in the distribution of chain end-to-end distances and orientations relative to the direction of strain nih.gov.

    As the material is stretched, the polymer chains tend to align with the strain axis. This alignment and elongation of the network structure is the primary mechanism of deformation. If the deformation is severe, it can lead to the scission (breaking) of the most highly stretched chains, which is a form of microscopic damage nih.gov. These models can incorporate chain failure criteria to predict damage accumulation and phenomena like stress softening nih.govnih.gov. By simulating the evolution of the chain network, these frameworks provide a detailed picture of how the microstructure changes under load, leading to the observed macroscopic mechanical behavior.

    Molecular Dynamics Simulations for Polymerization and Network Formation

    Molecular Dynamics (MD) simulations offer a powerful, atomistic-level view of the chemical and physical processes that govern the formation of TEGDA networks. By solving the classical equations of motion for every atom in the system, MD can model the complex steps of polymerization and the subsequent self-organization of polymer chains into a cross-linked structure youtube.commdpi.com.

    The process begins by constructing a simulation box containing the TEGDA monomers and an initiator species escholarship.org. A key component for accurately simulating polymerization is the development of a reactive force field (ReaxFF), which can model the formation and breaking of chemical bonds during the reaction escholarship.org. The simulation then proceeds by tracking the trajectories of atoms over time, capturing events such as:

    Initiation: The initiator radical attacks a vinyl group on a TEGDA monomer.

    Propagation: The newly formed monomer radical reacts with other TEGDA monomers, extending the polymer chain escholarship.org.

    Cross-linking: The reactive ends of growing chains or unreacted pendant acrylate (B77674) groups on a chain react with other chains, forming the covalent bonds that create the 3D network.

    These simulations provide fundamental data on reaction kinetics, the degree of conversion, and the influence of system variables like temperature and monomer concentration on the final network structure escholarship.orgnih.gov. For example, simulations can reveal how higher concentrations of the flexible TEGDA monomer can lead to a greater tendency for cyclization reactions, impacting the final network density nih.gov.

    Researchers use tools like graph theory to analyze the topology of the simulated network as it forms. This allows for the precise determination of critical points in the polymerization process, such as the gel point, which is the moment a single, sample-spanning polymer network (a "giant component") first appears rsc.org.

    Table 2: Selected Findings from Molecular Dynamics Simulations of Diacrylate Polymerization

    SystemSimulation FocusKey ParametersSelected FindingsReference
    TEGDA, ICN-triacrylate Reactive Force Field (ReaxFF) development for acrylate polymerization.T = 700 K, P = 3000 atmSuccessfully simulated initiation and first propagation steps; the developed force field reproduces key quantum mechanics calculations for reaction pathways. escholarship.org
    Hexanediol diacrylate (HDDA) Thermo-mechanical properties and network topology.N/AThe gel point was identified at approximately 18% bond conversion. The flexibility of the diacrylate molecule promoted cyclization reactions. rsc.org
    Poly(ethylene glycol) diacrylate (PEGDA) Hydrogel Thermal conductivity as a function of water content and polymerization degree.N/AThermal conductivity increases with water content. A lower degree of polymerization (more cross-link junctions) resulted in higher thermal conductivity. rsc.org
    Epoxy Resin Network formation at surfaces and interfaces.T = 300-600 K, P = 1 barUsed a combination of MD and Monte Carlo methods to achieve nearly 100% cross-linking conversion for network analysis. mdpi.com

    Computational Design and Optimization of TEGDA Systems for Tailored Properties

    Computational modeling and simulation have emerged as indispensable tools in the rational design and optimization of Tetraethylene glycol diacrylate (TEGDA) based systems. These in silico approaches allow for the prediction of material properties from the molecular level up, enabling the tailoring of TEGDA-based polymers and hydrogels for specific applications, ranging from biomedical devices to advanced manufacturing. By simulating the polymerization process and the resulting network architecture, researchers can systematically investigate the influence of various formulation parameters on the final material characteristics, thereby accelerating the development of materials with desired performance profiles.

    The computational design of TEGDA systems often involves a multi-scale modeling approach. At the most fundamental level, atomistic simulations , such as Molecular Dynamics (MD), are employed to elucidate the intricate details of the polymerization kinetics and the formation of the crosslinked network. mdpi.com These simulations can track the positions of individual atoms over time, providing insights into bond formation, network topology, and the resulting thermo-mechanical properties. For instance, MD simulations can be used to predict how changes in initiator concentration or UV irradiation intensity will affect the degree of conversion and the final crosslink density of a TEGDA network.

    As the system size and simulation times required to capture macroscopic properties become computationally prohibitive for atomistic methods, coarse-grained (CG) models are often utilized. In this approach, groups of atoms are represented as single beads, which significantly reduces the computational cost while still capturing the essential physics of the polymer system. CG simulations are particularly useful for predicting the viscoelastic properties and swelling behavior of TEGDA hydrogels, which are highly dependent on the large-scale network structure. mdpi.com

    Another powerful computational tool in the design of TEGDA systems is the Quantitative Structure-Property Relationship (QSPR) modeling. QSPR models are mathematical equations that correlate the structural features of molecules with their macroscopic properties. conicet.gov.arresearchgate.netresearchgate.netnih.gov By developing QSPR models for TEGDA-based polymers, it is possible to predict properties such as glass transition temperature, mechanical strength, and degradation rate based on the chemical structure of the monomers and crosslinkers used. This allows for the rapid screening of a large number of potential formulations to identify candidates with the desired property profile before undertaking expensive and time-consuming experimental synthesis.

    The integration of these computational techniques enables a comprehensive in silico design and optimization workflow for TEGDA systems. For example, a design objective might be to create a TEGDA-based hydrogel with a specific swelling ratio and mechanical stiffness for a tissue engineering application. MD simulations could be used to understand how different co-monomers or crosslinkers affect the local network structure and bond energies. This information can then be used to parameterize a CG model to predict the swelling behavior and mechanical response of a larger hydrogel sample. Finally, QSPR models could be developed to relate the molecular descriptors of the formulation components to the predicted properties, allowing for the efficient optimization of the formulation to achieve the target properties.

    A key aspect of computational design is the ability to systematically vary parameters and observe their impact on material properties. For instance, the effect of crosslinker density on the mechanical properties of a TEGDA network can be simulated. The table below illustrates hypothetical data that could be generated from such a computational study.

    Simulation ID TEGDA Concentration (wt%) Crosslinker Concentration (mol%) Predicted Young's Modulus (MPa) Predicted Swelling Ratio (q)
    TEGDA-Sim-012015.215.8
    TEGDA-Sim-0220210.512.3
    TEGDA-Sim-0320525.88.5
    TEGDA-Sim-043018.113.2
    TEGDA-Sim-0530216.310.1
    TEGDA-Sim-0630540.26.7

    This table presents simulated data illustrating the predicted effect of TEGDA and crosslinker concentration on the Young's Modulus and swelling ratio of a hydrogel. Such data can be used to tailor the formulation for specific mechanical and swelling properties.

    Furthermore, computational models can be used to design TEGDA-based systems with tailored responses to external stimuli, such as temperature or pH. nih.gov For example, by simulating the interaction of a TEGDA hydrogel with water molecules at different temperatures, it is possible to predict its lower critical solution temperature (LCST), a key parameter for thermo-responsive materials. rsc.org This allows for the design of "smart" hydrogels that can undergo a phase transition at a specific temperature, enabling applications in areas such as controlled drug release and cell sheet engineering.

    The table below provides an example of how computational screening could be used to select a co-monomer to tailor the thermo-responsive properties of a TEGDA-based hydrogel.

    Co-monomer TEGDA:Co-monomer Ratio Predicted LCST (°C) Predicted Drug Release Rate at 37°C (µg/h)
    N-isopropylacrylamide80:2032.550.2
    N-vinylcaprolactam80:2035.142.8
    Di(ethylene glycol) methyl ether methacrylate (B99206)80:2038.735.1
    N-isopropylacrylamide70:3030.865.7
    N-vinylcaprolactam70:3033.255.3
    Di(ethylene glycol) methyl ether methacrylate70:3036.948.9

    This table shows hypothetical results from a computational screening study to design a thermo-responsive TEGDA-based hydrogel. By simulating the LCST and drug release rate for different co-monomers and compositions, an optimal formulation for a specific drug delivery application can be identified.

    Viii. Environmental Implications and Sustainability of Tegda Based Materials

    Life Cycle Assessment (LCA) of TEGDA Products

    A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. researchgate.net This "cradle-to-grave" approach is crucial for understanding the true environmental cost of TEGDA-based materials. researchgate.netcroda.com

    "Cradle-to-Grave" Analysis in Biomedical Scaffolds Manufacturing

    The manufacturing of biomedical scaffolds using TEGDA involves several stages, each with its own environmental implications. A "cradle-to-grave" analysis considers the entire life cycle, from the extraction of raw materials for TEGDA synthesis to the ultimate disposal of the scaffold. researchgate.netcroda.com

    Key stages and their potential environmental impacts include:

    Raw Material Extraction and Processing: The production of TEGDA begins with the extraction of fossil fuels, which are the primary source of the ethylene (B1197577) glycol and acrylic acid precursors. This stage is associated with significant energy consumption and greenhouse gas emissions. nih.gov

    Synthesis of TEGDA: The chemical synthesis of TEGDA involves esterification reactions, which may use catalysts and solvents that have their own environmental profiles.

    Scaffold Fabrication: The polymerization of TEGDA to form the scaffold, often through photopolymerization, requires energy and may involve the use of photoinitiators and other additives.

    Use Phase: In biomedical applications, the environmental impact during the use phase is generally low.

    End-of-Life: The disposal of TEGDA-based scaffolds, whether through landfilling, incineration, or other methods, presents environmental challenges. nih.gov

    A comprehensive LCA allows for the identification of hotspots in the manufacturing process where environmental impacts are highest, enabling targeted efforts to improve sustainability. croda.com

    Material and Energy Flow Analysis in Production and Disposal

    Material Flow Analysis (MFA) is a systematic assessment of the flows and stocks of materials within a system defined in space and time. nih.govmdpi.com When applied to the production and disposal of TEGDA products, MFA helps to quantify the inputs of raw materials and energy and the outputs of products, by-products, and waste. researchgate.netresearchgate.net

    A study on waste management systems in Southampton, UK, highlighted the importance of considering energy consumption in recycling processes. researchgate.net This is relevant to TEGDA-derived polymers, as recycling strategies would have their own energy footprints. researchgate.net

    Table 1: Illustrative Material and Energy Flow for TEGDA-Based Scaffold Production (Hypothetical Data)

    Process StageMaterial InputsEnergy InputsOutputsWaste/Emissions
    TEGDA SynthesisEthylene Glycol, Acrylic Acid, CatalystThermal Energy, ElectricityCrude TEGDAWastewater, By-products
    PurificationCrude TEGDA, SolventsElectricityPure TEGDASolvent Waste
    Scaffold FabricationPure TEGDA, PhotoinitiatorUV Light, ElectricityTEGDA ScaffoldUnreacted Monomer
    Disposal (Incineration)TEGDA Scaffold-AshCO2, NOx

    This analysis can reveal inefficiencies in the production process and opportunities for waste reduction and energy optimization. researchgate.net

    Biodegradability and Environmental Fate Studies of TEGDA and its Derivatives

    The biodegradability of TEGDA and its derivatives is a critical factor in determining their long-term environmental impact. While TEGDA itself is a relatively small molecule, its polymerized form can be persistent in the environment.

    Studies on related compounds provide some insights. For instance, triethylene glycol dinitrate (TEGDN) has been found to be very mobile in soils due to its high water solubility and low soil sorption coefficient. canada.ca Photolysis, or degradation by light, was identified as the most significant degradation process for TEGDN. canada.ca

    Ethylene glycol, a component of TEGDA, is known to biodegrade rapidly in both aerobic and anaerobic environments. nih.gov However, the diacrylate structure of TEGDA makes it a crosslinking agent, leading to the formation of stable polymer networks that are less susceptible to biodegradation.

    One safety data sheet for TEGDA indicates that it is readily biodegradable, with 60-70% biodegradation observed over 28 days. scipoly.com However, it is also classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scipoly.comscbt.com

    Waste Management and Recycling Strategies for TEGDA-Derived Polymers

    The management of waste from TEGDA-derived polymers is essential to mitigate their environmental impact. ijpab.com Given the crosslinked nature of many TEGDA-based materials, mechanical recycling, which involves melting and reshaping, is often not feasible. youtube.com

    Therefore, advanced recycling methods are being explored for thermoset polymers like those derived from TEGDA. These include:

    Chemical Recycling: This process, also known as depolymerization, breaks down the polymer into its constituent monomers. youtube.comyoutube.com These monomers can then be purified and used to produce new, high-quality polymers. youtube.com For TEGDA-based polymers, this would involve breaking the ester linkages to recover ethylene glycol and acrylic acid derivatives.

    Pyrolysis and Gasification: These are thermal decomposition processes that can convert plastic waste into fuel or synthesis gas. youtube.com

    Energy Recovery: Incineration of polymer waste can be used to generate energy, although this releases greenhouse gases and other pollutants. ijpab.comyoutube.com

    The development of effective recycling strategies for TEGDA-derived polymers is an active area of research. nih.gov The goal is to move towards a more circular economy for these materials, where waste is minimized and resources are reused. tesa.com

    Q & A

    Q. What are the standard methods for synthesizing TEGDA-based hydrogels, and how does crosslinker concentration influence gelation kinetics?

    TEGDA is commonly used as a crosslinker in free radical polymerization. A typical protocol involves dissolving TEGDA (0.5–5 wt%) with monomers like 6-acrylamidohexanoic acid in water or ethylene glycol, followed by initiation with redox systems (e.g., APS/TEMED) at 40–60°C . Higher crosslinker concentrations accelerate gelation but may reduce elasticity due to increased network rigidity. Gelation kinetics can be monitored via rheometry or FTIR to track double bond conversion .

    Q. How does TEGDA’s solubility in polar solvents affect its application in biomedical hydrogels?

    TEGDA’s water solubility (1.12 g/mL at 25°C) enables homogeneous hydrogel synthesis in aqueous environments, critical for biocompatibility. However, in organic solvents like ethylene glycol, phase separation may occur, requiring optimization of solvent-to-monomer ratios to ensure uniform crosslinking . Solvent polarity also impacts swelling behavior: hydrogels synthesized in water exhibit higher swelling ratios (200–400%) compared to those in ethylene glycol (<150%) .

    Q. What characterization techniques are essential for verifying TEGDA’s structural integrity in polymer networks?

    • ATR-FTIR : To confirm acrylate group consumption (peak at ~1630 cm⁻¹ for C=C bonds) .
    • DSC/TGA : To assess thermal stability (TEGDA-based gels typically degrade above 250°C) .
    • NMR : To quantify unreacted monomers and crosslinking efficiency .
    • Mechanical testing : Compression/tensile assays to evaluate modulus (e.g., 10–50 kPa for 2 wt% TEGDA gels) .

    Advanced Research Questions

    Q. How can conflicting data on TEGDA’s reactivity in UV-cured systems be resolved?

    Discrepancies in polymerization rates may arise from initiator type (e.g., benzoin ethers vs. acylphosphine oxides) or oxygen inhibition. For example, TEGDA’s acrylate groups react completely under UV with 2,2-dimethoxy-2-phenylacetophenone but show incomplete conversion with methyl methacrylate blends due to radical quenching . Controlled inert atmospheres (N₂ purge) and real-time FTIR monitoring are recommended to resolve such contradictions .

    Q. What strategies optimize TEGDA-based organogels for ionic conductivity in energy storage applications?

    Ionic conductivity (up to 5 mS cm⁻¹) is achievable by incorporating alkali bases (LiOH, NaOH) during polymerization. Increasing TEGDA content (5–10 wt%) enhances crosslinking but may reduce ion mobility. Blending with PEGDGE or PVDF-HFP improves flexibility while maintaining conductivity (>3 mS cm⁻¹) . Electrochemical impedance spectroscopy (EIS) is critical for evaluating charge-transfer resistance .

    Q. How do competing side reactions during TEGDA polymerization impact hydrogel mechanical properties?

    Side reactions like chain transfer or cyclization can create heterogeneous networks. For instance, excessive initiator (APS > 1 wt%) generates excess radicals, leading to pendant acrylate groups and reduced tensile strength. Mitigation involves:

    • Stoichiometric optimization : Limiting initiator to 0.5–1 wt% .
    • Post-curing : Thermal annealing at 60°C to complete crosslinking .
    • Additives : Hydroquinone (0.01–0.1 wt%) suppresses premature termination .

    Q. What methodologies address exothermic runaway in bulk TEGDA polymerization?

    High exotherms (>100°C) risk thermal degradation. Strategies include:

    • Segmented curing : Stepwise UV exposure (e.g., 10 s pulses) .
    • Diluent systems : Blending with low-reactivity monomers (e.g., ethyl methacrylate) to slow kinetics .
    • In-line cooling : Jacketed reactors with coolant circulation .

    Methodological Notes

    • Data Contradiction Analysis : Use combinatorial screening (e.g., DOE) to isolate variables like initiator concentration or solvent polarity .
    • Safety Protocols : TEGDA’s flash point (347°F/175°C) necessitates inert handling conditions. MEHQ stabilizer (100–200 ppm) prevents premature polymerization during storage .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.